molecular formula C29H36O4 B15529518 ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Cat. No.: B15529518
M. Wt: 448.6 g/mol
InChI Key: BJQOPHXIKHSJOP-ZWIHBTEUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is a useful research compound. Its molecular formula is C29H36O4 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H36O4

Molecular Weight

448.6 g/mol

IUPAC Name

(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-14-methylidene-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C29H36O4/c1-19-17-29-16-13-22-27(2,23(29)11-10-21(19)18-29)15-14-24(28(22,3)26(31)32)33-25(30)12-9-20-7-5-4-6-8-20/h4-9,12,21-24H,1,10-11,13-18H2,2-3H3,(H,31,32)/b12-9+/t21-,22-,23-,24+,27+,28-,29+/m0/s1

InChI Key

BJQOPHXIKHSJOP-ZWIHBTEUSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C(=O)O)OC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Potential of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid: A Technical Overview of a Promising Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Isolated from the leaves of Wedelia trilobata, the diterpenoid ent-3β-Cinnamoyloxykaur-16-en-19-oic acid stands as a molecule of significant interest within the scientific community. While direct and extensive research on this specific compound remains nascent, its structural relatives within the ent-kaurane class, also derived from Wedelia trilobata, have demonstrated a compelling range of biological activities. This technical guide consolidates the available information, drawing necessary parallels from closely related compounds to illuminate the potential therapeutic avenues of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Core Compound Profile

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a natural product identified as a constituent of the ethanolic extract of Wedelia trilobata. Its chemical structure is characterized by the tetracyclic ent-kaurane skeleton, a common motif in a variety of bioactive natural products.

Biological Activities of Structurally Related ent-Kaurane Diterpenoids

Due to a lack of specific studies on ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, this section summarizes the quantified biological activities of its parent compound, ent-kaur-16-en-19-oic acid, and other closely related derivatives. These findings provide a predictive framework for the potential bioactivities of the title compound.

Table 1: Quantitative Biological Activity of ent-Kaur-16-en-19-oic Acid and its Derivatives
CompoundBiological ActivityAssay SystemQuantitative Data
ent-Kaur-16-en-19-oic acidTrypanocidalTrypanosoma cruzi (trypomastigote form)IC50: 1.66 mM
ent-Kaur-16-en-19-oic acidNa+,K+-ATPase InhibitionRat brain crude enzymeIC50: 2.2 x 10⁻⁵ M
ent-Kaur-16-en-19-oic acidCytotoxicityK562 human leukemia cellsModerate activity (specific data not provided)
ent-Kaur-16-en-19-oic acidAntimicrobialEnterococcus faeciumMIC: 6.25–12.50 μg/mL
ent-kaura-9(11),16-dien-19-oic acidAntimicrobialStaphylococcus aureusMIC: 15.62 μg/mL
ent-kaura-9(11),16-dien-19-oic acidAntimicrobialStaphylococcus epidermidisMIC: 7.81 μg/mL
ent-kaura-9(11),16-dien-19-oic acidFibroblast ViabilityL929 mouse fibroblasts97% to 117% viability at 0.08-2.5 μg/mL

Potential Mechanisms of Action: Insights from Analogs

Studies on stereoisomers and other derivatives of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid suggest that a primary mechanism of action for this class of compounds is the modulation of inflammatory pathways. Specifically, the inhibition of the NF-κB and MAPK signaling cascades has been identified as a key molecular event.

Anti-inflammatory Signaling Pathways

Research into compounds like (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid and 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid has revealed their ability to suppress the production of pro-inflammatory mediators. This is achieved through the downregulation of key signaling proteins within the NF-κB and MAPK pathways. A proposed model for this inhibitory action is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK p65_IkB p65-IκB (Inactive Complex) IKK->p65_IkB p65 p65 p65_n p65 (Active) p65->p65_n Translocation IkB IκB p65_IkB->p65 Phosphorylation & Degradation of IκB MAPK_p p-MAPK MAPK->MAPK_p Phosphorylation Kaurane (B74193) ent-Kaurane Diterpenoids Kaurane->IKK Inhibition Kaurane->MAPK Inhibition DNA DNA p65_n->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LPS LPS LPS->TLR4

Figure 1: Proposed anti-inflammatory mechanism of ent-kaurane diterpenoids.
Dihydrofolate Reductase (DHFR) Inhibition

In silico studies on the stereoisomer, 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid, have suggested a potential interaction with dihydrofolate reductase (DHFR). This enzyme is a critical target in the development of antimicrobial and anticancer agents. The computational models indicate that the carboxylic acid group at C-19 of the kaurane skeleton may form hydrogen bonds with key amino acid residues in the active site of DHFR, potentially leading to its inhibition.

Experimental Protocols

While specific protocols for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are not available, the following methodologies are representative of the techniques used to evaluate the biological activities of related ent-kaurane diterpenoids.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This workflow outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

start Start prep_compound Prepare serial dilutions of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid start->prep_compound inoculate Inoculate microplate wells containing compound dilutions with inoculum prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature and duration for the microbe inoculate->incubate read_results Visually or spectrophotometrically assess microbial growth incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC determination.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. The general steps are outlined below.

start Start seed_cells Seed cells in a 96-well plate and allow to adhere start->seed_cells treat_cells Treat cells with varying concentrations of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid seed_cells->treat_cells incubate Incubate for a specified period (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at the appropriate wavelength solubilize->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability end End calculate_viability->end

Figure 3: General workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The current body of research strongly suggests that ent-kaurane diterpenoids from Wedelia trilobata are a promising source of bioactive compounds. While direct evidence for the biological activity of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is currently lacking, the data from its close analogs provide a strong rationale for its investigation as a potential anti-inflammatory, antimicrobial, and cytotoxic agent.

Future research should prioritize the in-depth biological evaluation of this specific molecule. Key areas of investigation should include:

  • Comprehensive screening for anti-inflammatory, antimicrobial, antiviral, and cytotoxic activities.

  • Elucidation of the precise molecular mechanisms of action, including validation of its effects on the NF-κB and MAPK pathways and its potential as a DHFR inhibitor.

  • In vivo studies to determine its efficacy and safety profile in animal models.

The exploration of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid holds significant promise for the discovery of novel therapeutic leads. This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing natural product.

Unveiling ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, a kaurane (B74193) diterpenoid of interest for its potential biological activities. This document details the original isolation from its natural source, including the experimental protocols and spectroscopic data that were pivotal in its characterization.

Discovery and Natural Occurrence

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid was first reported as a naturally occurring compound isolated from the aerial parts of Wedelia trilobata (L.) Hitchc. (now accepted as Sphagneticola trilobata (L.) Pruski), a plant belonging to the Asteraceae family. The discovery was part of a broader phytochemical investigation of the plant, which also yielded a variety of other terpenoids. This compound has also been reported in Wedelia paludosa.

Physicochemical Properties

A summary of the key physicochemical properties of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is presented in the table below.

PropertyValue
Molecular Formula C₂₉H₃₆O₄
Molecular Weight 448.6 g/mol
CAS Number 79406-10-3
Appearance White solid

Experimental Protocols

The following sections detail the methodologies employed in the seminal work that first described the isolation and characterization of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Plant Material and Extraction

The initial step involved the collection and extraction of the plant material.

Plant Material: The aerial parts of Wedelia trilobata were collected, air-dried, and pulverized.

Extraction: The dried and powdered plant material was exhaustively extracted with ethanol (B145695) at room temperature. The resulting ethanolic extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification Workflow

The crude extract was subjected to a multi-step chromatographic separation process to isolate the individual compounds.

G A Air-dried, powdered aerial parts of Wedelia trilobata B Extraction with Ethanol A->B C Crude Ethanolic Extract B->C D Silica (B1680970) Gel Column Chromatography (Gradient Elution: Petroleum Ether - Ethyl Acetate) C->D E Fractions containing diterpenoids D->E F Preparative Thin-Layer Chromatography (pTLC) E->F G Isolated ent-3β-Cinnamoyloxykaur-16-en-19-oic acid F->G

Figure 1: General workflow for the isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Chromatographic Separation:

  • Initial Fractionation: The crude ethanolic extract was subjected to column chromatography on silica gel.

  • Gradient Elution: The column was eluted with a solvent gradient of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Those showing the presence of diterpenoids were combined.

  • Final Purification: The combined fractions containing the compound of interest were further purified using preparative thin-layer chromatography (pTLC) to yield pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Structural Elucidation

The structure of the isolated compound was determined through a combination of spectroscopic techniques. The data obtained were compared with those of known kaurane diterpenoids to establish the final structure.

Spectroscopic Data

The following table summarizes the key spectroscopic data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Spectroscopic TechniqueKey Observations
¹H-NMR Signals corresponding to a cinnamoyl moiety, two tertiary methyl groups, an exocyclic methylene (B1212753) group, and a methine proton characteristic of the H-3 position bearing an ester group.
¹³C-NMR Resonances confirming the presence of 29 carbon atoms, including those of the kaurane skeleton and the cinnamoyl group.
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular formula C₂₉H₃₆O₄.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of a carboxylic acid, an ester carbonyl group, and double bonds.

Note: Detailed peak assignments for NMR data would be found in the original research publication.

Signaling Pathways and Biological Activities

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. However, related kaurane diterpenoids isolated from Wedelia species have been investigated for a range of biological activities, including anti-inflammatory and cytotoxic effects. Further research is required to elucidate the specific mechanisms of action for this particular compound.

As no specific signaling pathways have been elucidated, a diagrammatic representation cannot be provided at this time. Future research in this area will be critical to understanding the therapeutic potential of this molecule.

In-Depth Technical Guide: Spectroscopic Data of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, a kaurane (B74193) diterpenoid isolated from medicinal plants such as Wedelia trilobata. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and relevant biological context.

Spectroscopic Data

The structural elucidation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is based on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented here is compiled from published literature.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Position δ (ppm) Multiplicity J (Hz)
24.75dd11.5, 4.5
152.65m
17a4.78s
17b4.72s
181.25s
200.88s
2'6.45d16.0
3'7.65d16.0
5', 9'7.52m
6', 7', 8'7.38m

Note: The full proton assignment requires 2D NMR data for complete accuracy.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Position δ (ppm) Position δ (ppm)
139.416155.9
227.217103.0
380.51828.9
437.919181.5
556.92015.5
621.61'166.5
741.32'118.5
843.83'144.8
957.14'134.4
1039.75', 9'128.9
1118.26', 8'128.1
1233.17'130.3
1343.9
1439.8
1549.2
Infrared (IR) and Mass Spectrometry (MS) Data
Technique Data
IR (KBr, cm⁻¹) 3400-2500 (br, O-H), 1715 (C=O, ester), 1695 (C=O, acid), 1635 (C=C), 1600, 1580, 1450 (aromatic C=C)
HRESIMS m/z 448.2598 [M]⁺ (Calcd. for C₂₉H₃₆O₄, 448.2614)

Experimental Protocols

The following sections detail the general methodologies for the isolation and spectroscopic analysis of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

The isolation of the target compound from plant material, such as the aerial parts of Wedelia trilobata, typically involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform or ethyl acetate fraction, which is likely to contain the diterpenoid, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Fractions containing the compound of interest are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Spectroscopic Analysis

The structural characterization of the isolated compound is performed as follows:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments, such as COSY, HSQC, and HMBC, are conducted to establish the complete proton and carbon assignments and the connectivity of the molecule.

  • Infrared Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer to determine the exact mass and molecular formula of the compound.

Logical Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of natural products like ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

experimental_workflow plant_material Plant Material (e.g., Wedelia trilobata) extraction Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography purification Further Purification (HPLC/Prep-TLC) column_chromatography->purification pure_compound Pure Compound (ent-3β-Cinnamoyloxykaur-16-en-19-oic acid) purification->pure_compound spectroscopic_analysis Spectroscopic Analysis pure_compound->spectroscopic_analysis nmr NMR (1H, 13C, 2D) spectroscopic_analysis->nmr ms Mass Spectrometry (HRESIMS) spectroscopic_analysis->ms ir Infrared Spectroscopy (FTIR) spectroscopic_analysis->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

Caption: General workflow for natural product isolation and characterization.

Anti-inflammatory Signaling Pathway

Kaurane diterpenoids, including those isolated from Wedelia trilobata, have been reported to exhibit anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The diagram below provides a simplified representation of this inhibitory action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk Activates nfkb_activation IκBα Degradation NF-κB Activation tlr4->nfkb_activation Activates nfkb_nucleus NF-κB mapk->nfkb_nucleus Activates nfkb_activation->nfkb_nucleus Translocation compound ent-3β-Cinnamoyloxykaur- 16-en-19-oic acid compound->mapk Inhibits compound->nfkb_activation Inhibits inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb_nucleus->inflammatory_genes Induces

Caption: Inhibition of NF-κB and MAPK pathways by the kaurane diterpenoid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid and related ent-kaurane diterpenoids, a class of natural products with significant therapeutic potential. This document outlines their chemical nature, biological activities, and mechanisms of action, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development in this area.

Introduction to ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are a large and structurally diverse family of natural products, with over 1300 compounds identified to date.[1][2] These tetracyclic diterpenes are characterized by a perhydrophenanthrene core fused to a cyclopentane (B165970) ring.[1][2] They are predominantly isolated from plants of the Isodon genus, but are also found in other families such as Asteraceae, Lamiaceae, and Euphorbiaceae.[1][3] A notable source of these compounds is Wedelia trilobata, from which this compound has been isolated.[4][5]

The biological activities of ent-kaurane diterpenoids are vast, with extensive research highlighting their potential as anticancer and anti-inflammatory agents.[2][3][6] Their mechanisms of action often involve the modulation of critical cellular signaling pathways, including NF-κB, PI3K/Akt/mTOR, and JNK.[7][8][9]

Quantitative Biological Activity Data

While specific quantitative data for the biological activity of this compound is not extensively available in public literature, the activities of structurally similar ent-kaurane diterpenoids provide valuable insights into its potential therapeutic effects. The following tables summarize the cytotoxic and anti-inflammatory activities of selected ent-kaurane diterpenoids.

Table 1: Cytotoxicity of ent-Kaurane Diterpenoids against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Isowikstroemin AHL-600.9[6]
Isowikstroemin AA5492.1[6]
Isowikstroemin AMCF-71.8[6]
Isowikstroemin BHL-601.5[6]
Isowikstroemin BA5493.0[6]
Isowikstroemin CHL-601.2[6]
Isowikstroemin CA5492.5[6]
Isowikstroemin DHL-602.0[6]
Kongeniod AHL-600.47[10]
Kongeniod BHL-600.58[10]
Kongeniod CHL-601.27[10]
KamebakaurinMolt45.00[1]
OridoninHepG225.7[11]
Eriocalyxin BSW1116-[1]
Compound 7h (enmein-type derivative)A5492.16[8]
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHep-G227.3 ± 1.9
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHep-G224.7 ± 2.8
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidA54930.7 ± 1.7

Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids

CompoundAssayCell LineIC50 (µM)Reference
Xerophilusin ANO ProductionRAW 264.70.60[12]
Xerophilusin BNO ProductionRAW 264.70.23[12]
Longikaurin BNO ProductionRAW 264.70.44[12]
Xerophilusin FNO ProductionRAW 264.70.67[12]
Isowikstroemin ANO ProductionRAW 264.7-[6]
Isowikstroemin BNO ProductionRAW 264.7-[6]
Isowikstroemin CNO ProductionRAW 264.7-[6]
Isowikstroemin DNO ProductionRAW 264.7-[6]
Isowikstroemin GNO ProductionRAW 264.7-[6]
Bezerraditerpene ANO ProductionRAW 264.73.21-3.76[13][14]
Bezerraditerpene BNO ProductionRAW 264.73.21-3.76[13][14]
ent-kaur-16-ene-3β,15β-diolNO ProductionRAW 264.73.21-3.76[13][14]

Key Signaling Pathways and Mechanisms of Action

ent-Kaurane diterpenoids exert their biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[15][16] Many ent-kaurane diterpenoids have been shown to inhibit the activation of NF-κB.[7][12] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[12] Some compounds, like kamebakaurin, directly target the DNA-binding activity of the p50 subunit of NF-κB.[17]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκBα IKK_complex->IkB P NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Ub Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_expression Kaurane ent-Kaurane Diterpenoids Kaurane->IKK_complex Inhibition Kaurane->NFkB_active Inhibition of DNA binding

Fig. 1: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[18][19] Dysregulation of this pathway is a hallmark of many cancers. Several ent-kaurane diterpenoids have demonstrated the ability to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[8][20]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Kaurane ent-Kaurane Diterpenoids Kaurane->PI3K Inhibition Kaurane->Akt Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Fig. 2: Modulation of the PI3K/Akt/mTOR pathway by ent-kaurane diterpenoids.
JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is activated in response to various cellular stresses and plays a critical role in apoptosis, inflammation, and cell differentiation.[21][22] Certain ent-kaurane diterpenoids can induce apoptosis in cancer cells through the activation of the JNK pathway, often mediated by an increase in reactive oxygen species (ROS).[9]

JNK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kaurane ent-Kaurane Diterpenoids ROS ROS Kaurane->ROS Induction ASK1 ASK1 (MAPKKK) ROS->ASK1 MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 JNK JNK (MAPK) MKK4_7->JNK cJun c-Jun JNK->cJun P Apoptosis Apoptosis cJun->Apoptosis

Fig. 3: Induction of apoptosis via the JNK signaling pathway by ent-kaurane diterpenoids.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of ent-kaurane diterpenoids.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][11]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, HL-60, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • ent-Kaurane diterpenoid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the ent-kaurane diterpenoid in the culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serially diluted ent-kaurane diterpenoid Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig. 4: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 96-well microtiter plates

  • Complete cell culture medium (DMEM with 10% FBS)

  • ent-Kaurane diterpenoid stock solution (in DMSO)

  • Lipopolysaccharide (LPS) solution

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Pre-treat the cells with various concentrations of the ent-kaurane diterpenoid for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control, a positive control (LPS only), and a blank (medium only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition and the IC50 value.

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Pretreat_Compound Pre-treat with ent-kaurane diterpenoid Incubate_24h_1->Pretreat_Compound Stimulate_LPS Stimulate with LPS Pretreat_Compound->Stimulate_LPS Incubate_24h_2 Incubate for 24h Stimulate_LPS->Incubate_24h_2 Collect_Supernatant Collect supernatant Incubate_24h_2->Collect_Supernatant Add_Griess_A Add Griess Reagent A Collect_Supernatant->Add_Griess_A Incubate_10min_1 Incubate for 10 min Add_Griess_A->Incubate_10min_1 Add_Griess_B Add Griess Reagent B Incubate_10min_1->Add_Griess_B Incubate_10min_2 Incubate for 10 min Add_Griess_B->Incubate_10min_2 Read_Absorbance Read absorbance at 540 nm Incubate_10min_2->Read_Absorbance Analyze_Data Calculate % NO inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig. 5: Experimental workflow for the nitric oxide inhibition assay.

Conclusion and Future Directions

ent-Kaurane diterpenoids, including the titular this compound, represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapies. Their diverse biological activities are attributed to their ability to modulate key cellular signaling pathways.

While a substantial body of research exists for this class of compounds, further investigation into the specific biological activities and mechanisms of action of this compound is warranted. Future studies should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the cytotoxic and anti-inflammatory effects of this compound against a broader range of cancer cell lines and inflammatory models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this specific compound.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately aiming to translate the therapeutic potential of ent-kaurane diterpenoids into clinical applications.

References

The Architecture of Nature's Scaffolds: A Technical Guide to the Biosynthesis of ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Kaurane diterpenoids represent a vast and structurally diverse class of natural products, many of which exhibit significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. These tetracyclic molecules are fundamental intermediates in the biosynthesis of gibberellin plant hormones and serve as precursors to a wide array of specialized metabolites across the plant kingdom. A thorough understanding of their biosynthetic pathway is critical for harnessing their therapeutic potential through synthetic biology, metabolic engineering, and the development of novel pharmaceuticals. This guide provides an in-depth overview of the core biosynthetic pathway, quantitative enzymatic data, detailed experimental protocols, and visual workflows to facilitate further research and development.

The Core Biosynthetic Pathway

The journey to the complex ent-kaurane skeleton begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These building blocks are assembled into the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is the substrate for the committed steps in diterpenoid biosynthesis.

The formation of the characteristic tetracyclic ent-kaurane ring system is a two-step cyclization process catalyzed by a pair of dedicated diterpene synthases (diTPSs):

  • ent-Copalyl Diphosphate (B83284) Synthase (CPS): This Class II diTPS initiates the first cyclization. It protonates the terminal double bond of the linear GGPP, triggering a cascade that forms the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1] This reaction is the first committed step in the biosynthesis of gibberellins.

  • ent-Kaurene (B36324) Synthase (KS): This Class I diTPS takes over from CPS, utilizing ent-CPP as its substrate. KS catalyzes a more complex series of rearrangements, including a 1,3-hydride shift and subsequent ring closures, to form the tetracyclic olefin, ent-kaurene.[2][3]

Following its formation, the ent-kaurene scaffold undergoes a variety of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes. A key enzyme in this "decorating" phase is:

  • ent-Kaurene Oxidase (KO): This multifunctional CYP (typically from the CYP701 family) catalyzes three successive oxidations at the C4α methyl group of ent-kaurene, converting it first to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.[4][5] This acid is a crucial precursor for all gibberellins.

From ent-kaurenoic acid, or from ent-kaurene itself, a vast diversity of other ent-kaurane diterpenoids can be generated through the action of various hydroxylases, transferases, and other modifying enzymes, leading to the rich chemical diversity observed in nature.

ent_Kaurane_Biosynthesis Core Biosynthetic Pathway of ent-Kaurane Diterpenoids GGPP Geranylgeranyl Pyrophosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP CPS entKaurene ent-Kaurene entCPP->entKaurene KS entKaurene->p1 entKaurenoicAcid ent-Kaurenoic Acid Gibberellins Gibberellins entKaurenoicAcid->Gibberellins SpecializedDiterpenoids Specialized ent-Kaurane Diterpenoids p1->entKaurenoicAcid KO (CYP701A) p1->SpecializedDiterpenoids Other CYPs, Transferases, etc.

Core biosynthetic pathway of ent-kaurane diterpenoids.

Quantitative Data on Key Enzymes

The kinetic properties of biosynthetic enzymes are crucial for applications in metabolic engineering and for understanding pathway flux. While parameters can vary significantly between species and isoforms, data from model organisms like Arabidopsis thaliana provide valuable benchmarks.

EnzymeOrganismSubstrateKM (µM)kcat (s-1)Reference
CPS (Wild-type) Arabidopsis thalianaGGPP3 ± 10.9 ± 0.2[6]
KO (CYP701A3) Arabidopsis thalianaent-kaurene1.8 - 2N/A[4][7]
KO (CYP701A3) Arabidopsis thalianaent-kaurenol6N/A[7]
KO (CYP701A3) Arabidopsis thalianaent-kaurenal1.9N/A[7]

Note: N/A indicates data not available in the cited sources. Vmax is often reported relative to the primary substrate (ent-kaurene) rather than an absolute kcat for KOs.[4]

Experimental Protocols

Characterizing the function of enzymes in the ent-kaurane pathway involves a series of established molecular biology and biochemical techniques.

Protocol 1: Heterologous Expression and Purification of Diterpene Synthases

This protocol describes the production of recombinant CPS or KS enzymes in E. coli for subsequent in vitro analysis.

1. Gene Cloning:

  • Amplify the coding sequence of the target diTPS gene (e.g., AtCPS) from plant cDNA. Truncate the N-terminal plastidial transit peptide sequence, which is not required for activity and can hinder expression in E. coli.
  • Incorporate appropriate restriction sites or use a recombination-based method (e.g., Gateway, Gibson Assembly) to clone the truncated gene into a suitable expression vector (e.g., pET-28a, pASK-IBA) containing an inducible promoter (e.g., T7) and a purification tag (e.g., His6-tag).

2. Transformation and Expression:

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow a starter culture overnight in LB medium with the appropriate antibiotic.
  • Inoculate a larger volume of culture (e.g., 1 L) and grow at 37°C with shaking to an OD600 of 0.5-0.6.[8]
  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM.
  • Reduce the temperature to 16-20°C and continue shaking for 16-24 hours to promote proper protein folding.[9]

3. Cell Lysis and Purification:

  • Harvest the cells by centrifugation (e.g., 5,000 x g, 10 min, 4°C).
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation (e.g., 15,000 x g, 30 min, 4°C) to remove cell debris.
  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.
  • Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole).
  • Elute the His-tagged protein with an elution buffer (lysis buffer with 250-500 mM imidazole).
  • Assess purity by SDS-PAGE and determine protein concentration (e.g., Bradford assay).

Protocol 2: In Vitro Diterpene Synthase Assay and Product Identification

This protocol is used to determine the enzymatic activity and product profile of a purified diTPS.

1. Reaction Setup:

  • Prepare a reaction mixture in a glass vial. For a typical 100 µL reaction, combine:
  • Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT).
  • Purified Enzyme (1-5 µg).
  • Substrate: ~20 µM GGPP (for CPS) or ent-CPP (for KS).
  • For assays with water-insoluble substrates like ent-kaurene (for KO), the substrate is often added dissolved in a minimal volume of acetone (B3395972) or DMSO.

2. Incubation and Product Extraction:

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-4 hours.
  • If the product is diphosphate-bound (like ent-CPP), add a phosphatase (e.g., alkaline phosphatase) and incubate for another 1-2 hours to cleave the diphosphate group, yielding the corresponding alcohol for easier extraction and analysis.
  • Stop the reaction and extract the diterpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

3. Analysis by GC-MS:

  • Carefully transfer the organic phase to a new vial. Concentrate it under a gentle stream of nitrogen if necessary.
  • Analyze a 1-2 µL aliquot by Gas Chromatography-Mass Spectrometry (GC-MS).
  • GC Conditions (Example):
  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)
  • Carrier Gas: Helium (1 mL/min)
  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Identify the product by comparing its retention time and mass spectrum to an authentic standard or by interpretation of its fragmentation pattern.

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1", penwidth=1.5 ];

edge [ arrowhead=vee, penwidth=1.5, color="#5F6368" ];

// Nodes GeneID [label="Gene Identification\n(e.g., from Transcriptome)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Cloning [label="Cloning into\nExpression Vector", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Expression [label="Heterologous Expression\nin E. coli", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Purification [label="Protein Purification\n(e.g., Ni-NTA)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Assay [label="In Vitro\nEnzyme Assay", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; Extraction [label="Product Extraction\n(Organic Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; Analysis [label="Product Analysis\n(GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; Identification [label="Structure Elucidation\n& Functional Annotation", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];

// Edges GeneID -> Cloning; Cloning -> Expression; Expression -> Purification; Purification -> Assay; Assay -> Extraction; Extraction -> Analysis; Analysis -> Identification; }

Experimental workflow for enzyme characterization.

Conclusion and Future Directions

The biosynthesis of ent-kaurane diterpenoids is a cornerstone of plant specialized metabolism and hormone biology. The core pathway, defined by the sequential actions of CPS, KS, and KO, provides a robust scaffold that evolution has extensively modified to produce a wealth of bioactive compounds. For researchers in drug development, this pathway represents a rich source of chemical diversity. Future efforts will likely focus on the discovery and characterization of novel downstream "decorating" enzymes, the elucidation of regulatory networks that control pathway flux, and the application of synthetic biology to engineer microbial hosts for the sustainable production of high-value ent-kaurane diterpenoids. The methodologies and data presented here provide a foundational framework for these exciting endeavors.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in oncological research due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. A notable member of this family is ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, a diterpenoid isolated from Wedelia trilobata. This technical guide provides an in-depth overview of the methodologies for conducting preliminary cytotoxicity screening of this compound and its analogues. While specific cytotoxicity data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is not extensively available in public literature, this document will draw upon data from related ent-kaurane diterpenoids and extracts of Wedelia trilobata to illustrate the screening process.

The guide will detail standard experimental protocols, present a framework for data analysis, and visualize the potential mechanisms of action through signaling pathway diagrams.

Data Presentation: Cytotoxicity of Related Compounds

To provide a context for the expected cytotoxic potential of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, the following table summarizes the cytotoxic activity of an extract from Sphagneticola trilobata (a synonym for Wedelia trilobata) against a human breast cancer cell line. This data is indicative of the potential bioactivity of its constituents.

Extract/CompoundCell LineAssayActivity MetricResult
Ethyl acetate (B1210297) extract of Sphagneticola trilobataMCF-7 (Breast Cancer)MTTLC5058.143 µg/mL[1][2]

Experimental Protocols: Cytotoxicity Assays

The preliminary assessment of a compound's cytotoxic activity is typically conducted using in vitro cell-based assays. The MTT and SRB assays are two of the most common methods employed for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that measures the total protein content of cells, providing an estimation of cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove the TCA.

  • Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture Seeding Cell Seeding in 96-well Plates CellCulture->Seeding CompoundPrep Compound Dilution Treatment Treatment with Compound CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation AssaySpecific MTT or SRB Addition Incubation->AssaySpecific Measurement Absorbance Reading AssaySpecific->Measurement ViabilityCalc Calculate % Viability Measurement->ViabilityCalc IC50 Determine IC50 Value ViabilityCalc->IC50

Caption: General workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway for ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids are known to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway. This often involves the modulation of the Bcl-2 family of proteins.

G Compound ent-kaurane diterpenoid Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway for ent-kaurane diterpenoids.

Mechanism of Action of ent-Kaurane Diterpenoids

The cytotoxic effects of many ent-kaurane diterpenoids are attributed to their ability to induce apoptosis and autophagy in cancer cells. The underlying mechanisms often involve:

  • Induction of Oxidative Stress: These compounds can lead to an increase in reactive oxygen species (ROS) within the cancer cells.

  • Mitochondrial Pathway of Apoptosis: As depicted in the diagram above, they can modulate the expression of Bcl-2 family proteins, leading to mitochondrial membrane depolarization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in apoptosis. For instance, a related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been shown to down-regulate Bcl-2 and activate caspases-9 and -3[3].

  • Cell Cycle Arrest: Some ent-kaurane diterpenoids have been observed to cause cell cycle arrest at different phases, thereby inhibiting cell proliferation. For example, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid can induce G2/M phase arrest[4].

Conclusion

While specific cytotoxic data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid remains to be fully elucidated, the information available for related ent-kaurane diterpenoids and extracts from its natural source, Wedelia trilobata, suggests a strong potential for anticancer activity. The experimental protocols and potential mechanisms of action outlined in this guide provide a robust framework for researchers to conduct preliminary cytotoxicity screening of this and other novel ent-kaurane diterpenoids. Further investigation into the precise molecular targets and signaling pathways will be crucial for the future development of these promising natural products as therapeutic agents.

References

A Technical Guide to ent-3beta-Cinnamoyloxykaur-16-en-19-oic Acid and the Broader Class of ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid (CAS Number: 79406-10-3), a member of the ent-kaurane diterpenoid family. While specific experimental data for this particular compound is limited in publicly available literature, this document leverages the extensive research on structurally related ent-kaurane diterpenoids to infer its potential biological activities and to provide a framework for its investigation. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways, offering a valuable resource for researchers interested in the therapeutic potential of this class of natural products.

Introduction to ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Isodon genus, as well as from other families such as Asteraceae and Lamiaceae.[1][2] These tetracyclic diterpenes have garnered significant attention in the scientific community due to their wide range of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Chemically, they consist of a perhydrophenanthrene subunit and a cyclopentane (B165970) ring.[1][4] The anticancer effects of ent-kauranes are often mediated through the regulation of apoptosis, cell cycle arrest, autophagy, and metastasis.[1][4][5]

This compound is a specific derivative within this class. Its chemical structure is provided below:

Chemical Structure:

  • IUPAC Name: (1R,4aR,4bR,8S,10aR)-1-cinnamoyloxy-8-methyl-11-methylidene-1,2,3,4,4a,4b,5,6,7,8,9,10-dodecahydrophenanthrene-8-carboxylic acid

  • Molecular Formula: C₂₉H₃₆O₄

  • CAS Number: 79406-10-3

Quantitative Biological Data of Structurally Related ent-Kaurane Diterpenoids

The following tables summarize the cytotoxic and anti-inflammatory activities of various ent-kaurane diterpenoids, providing a reference for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids against Various Cancer Cell Lines

Compound NameCancer Cell LineIC₅₀ (µM)Reference
Jungermannenone AHL-60 (Human leukemia)1.3[6][7]
Jungermannenone DHL-60 (Human leukemia)2.7[6][7]
Jungermannenone BHL-60 (Human leukemia)5.3[6][7]
Jungermannenone CHL-60 (Human leukemia)7.8[6][7]
Unnamed ent-kaurane diterpenoidHepG2 (Human liver carcinoma)12.6[8]
Unnamed ent-kaurane diterpenoidMCF-7 (Human breast adenocarcinoma)27.1[8]
ent-kaurenoic acidMDA-MB-231 (Human breast adenocarcinoma)-[9]

Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids

Compound NameAssayIC₅₀ (µM)Reference
Isodon serra diterpenoid 9Nitric Oxide Production Inhibition (LPS-stimulated BV-2 cells)7.3[10]
Isodon serra diterpenoid 1Nitric Oxide Production Inhibition (LPS-stimulated BV-2 cells)15.6[10]
Various kaurene derivativesNitric Oxide Production Inhibition2 - 10[11]

Key Signaling Pathways in the Mechanism of Action

Ent-kaurane diterpenoids exert their biological effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Apoptosis Induction Pathway

Many ent-kaurane diterpenoids induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of Bcl-2 family proteins, activation of caspases, and ultimately, programmed cell death.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ent_kaurane ent-Kaurane Diterpenoids caspase8 Caspase-8 Activation ent_kaurane->caspase8 bcl2 Bcl-2 (Anti-apoptotic) Downregulation ent_kaurane->bcl2 bax Bax (Pro-apoptotic) Upregulation ent_kaurane->bax caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Apoptosis induction by ent-kaurane diterpenoids.

Anti-inflammatory Action via NF-κB Inhibition

The anti-inflammatory effects of some ent-kaurane diterpenoids are attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

nfkb_pathway lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nfkb_activation->proinflammatory_genes ent_kaurane ent-Kaurane Diterpenoids ent_kaurane->nfkb_activation Inhibition inflammation Inflammation proinflammatory_genes->inflammation mtt_workflow start Seed cells in a 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with varying concentrations of the compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance end Calculate IC₅₀ values read_absorbance->end

References

Methodological & Application

Application Notes and Protocols: Isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid from Wedelia trilobata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Wedelia trilobata, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, particularly ent-kaurane diterpenoids. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This document provides a detailed protocol for the isolation of a specific ent-kaurane diterpenoid, ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, from the whole plant material of Wedelia trilobata. The methodologies outlined below are based on established phytochemical extraction and chromatographic techniques.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The whole plant of Wedelia trilobata is collected.

  • Drying: The plant material is air-dried in the shade at room temperature.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent: 95% Ethanol (EtOH)

  • Procedure:

    • The powdered plant material (5 kg) is extracted with 95% EtOH at room temperature. This process is repeated three times to ensure exhaustive extraction.

    • The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (300 g).

Fractionation of the Crude Extract
  • Solvent Partitioning:

    • The crude extract is suspended in water.

    • The aqueous suspension is then successively partitioned with petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc) to separate compounds based on their polarity.

  • Concentration: The resulting petroleum ether and ethyl acetate fractions are concentrated under reduced pressure.

Chromatographic Isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

The ethyl acetate fraction is subjected to a series of chromatographic separations to isolate the target compound.

  • Step 1: Silica (B1680970) Gel Column Chromatography of the Ethyl Acetate Fraction

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of petroleum ether and acetone (B3395972) (from 10:1 to 1:1, v/v).

    • Procedure: The ethyl acetate extract is loaded onto the silica gel column and eluted with the gradient mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Step 2: Sephadex LH-20 Column Chromatography

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: A mixture of petroleum ether and chloroform (B151607) (1:1, v/v).

    • Procedure: Fractions from the silica gel column containing the compound of interest are pooled, concentrated, and further purified on a Sephadex LH-20 column to remove pigments and other impurities.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol (B129727) (MeOH) and water.

    • Procedure: The final purification is achieved by Prep-HPLC to yield pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Data Presentation

Table 1: Summary of Extraction and Isolation Yields

StepMaterialYield
ExtractionDried Wedelia trilobata whole plant300 g (crude extract)
IsolationCrude Extract25 mg (ent-3β-Cinnamoyloxykaur-16-en-19-oic acid)

Table 2: Physicochemical and Spectroscopic Data for ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

PropertyDescription
Appearance White amorphous powder
Molecular Formula C₂₉H₃₄O₄
Molecular Weight 446.58 g/mol
¹H NMR (CDCl₃, 400 MHz) δ: 7.70 (d, J = 16.0 Hz, 1H), 7.52 (m, 2H), 7.38 (m, 3H), 6.42 (d, J = 16.0 Hz, 1H), 4.78 (s, 1H), 4.74 (s, 1H), 4.72 (dd, J = 11.2, 4.8 Hz, 1H), 2.18 (m, 1H), 1.25 (s, 3H), 0.90 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ: 182.5, 166.7, 155.8, 144.9, 134.5, 130.4, 128.9 (2C), 128.1 (2C), 118.5, 103.0, 80.2, 57.1, 55.7, 49.2, 43.8, 41.3, 40.8, 39.7, 39.5, 38.0, 33.1, 29.0, 21.9, 19.2, 18.1, 17.0, 15.8

Visualizations

Experimental Workflow

experimental_workflow plant_material Wedelia trilobata (Whole Plant) drying_grinding Air Drying & Grinding plant_material->drying_grinding extraction 95% Ethanol Extraction (x3) drying_grinding->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel Silica Gel Column Chromatography (PE:Acetone Gradient) etOAc_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography (PE:CHCl3 1:1) silica_gel->sephadex prep_hplc Preparative HPLC (C18, MeOH:H2O) sephadex->prep_hplc final_compound ent-3β-Cinnamoyloxykaur-16-en-19-oic acid prep_hplc->final_compound nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB->IkB Bound to NFkB_active Active NF-κB IkB_P->NFkB_active Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation compound ent-kaurane diterpenoids compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->cytokines Transcription

Application Note: HPLC Purification of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring kaurene diterpenoid that has been isolated from plants of the Wedelia genus. Like other kaurene diterpenoids, it has shown potential biological activities, making it a compound of interest for researchers in natural product chemistry and drug development. High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation and purification of such compounds from complex plant extracts, enabling the acquisition of highly pure material for further studies.

This application note provides a detailed protocol for the purification of this compound using a combination of analytical and preparative reversed-phase HPLC (RP-HPLC).

Analytical Method Development

An initial analytical method is essential to determine the retention time of the target compound and to optimize the separation from other components in the crude extract. Based on methods developed for similar kaurene diterpenoids, such as ent-kaurenoic acid isolated from Wedelia paludosa, a robust starting point for analytical method development can be established.[1][2][3]

Table 1: Analytical HPLC Parameters

ParameterCondition
Column ODS (C18), 150 x 4.0 mm I.D., 5 µm particle size
Mobile Phase Isocratic: 60% Acetonitrile in Water
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 35°C
Injection Volume 10 µL

Preparative HPLC Scale-Up

Once the analytical method is established and the retention time of this compound is confirmed, the method can be scaled up for preparative purification. The primary goal of the scale-up is to increase the sample load to isolate a significant quantity of the pure compound.

Table 2: Preparative HPLC Parameters

ParameterCondition
Column Preparative ODS (C18), 250 x 20 mm I.D., 10 µm particle size
Mobile Phase Isocratic: 60% Acetonitrile in Water
Flow Rate 20 mL/min (This is an estimated starting point and should be optimized)
Detection UV at 220 nm
Temperature Ambient
Sample Loading To be determined by loading studies

Experimental Protocols

1. Sample Preparation

  • Extraction: A crude extract containing this compound is typically obtained from the dried and powdered plant material (e.g., aerial parts of Wedelia trilobata) by solvent extraction (e.g., with ethanol (B145695) or methanol).

  • Pre-purification (Optional but Recommended): The crude extract is often subjected to preliminary fractionation using techniques like silica (B1680970) gel column chromatography to enrich the fraction containing the target compound.[4]

  • Sample for HPLC: Dissolve the enriched fraction in the mobile phase (60% Acetonitrile in Water) to a suitable concentration (e.g., 1-5 mg/mL for analytical and higher for preparative, depending on solubility). Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

2. Analytical HPLC Protocol

  • Equilibrate the analytical HPLC system with the mobile phase (60% Acetonitrile in Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 35°C.

  • Set the UV detector to a wavelength of 220 nm.

  • Inject 10 µL of the prepared sample.

  • Run the analysis and record the chromatogram. Identify the peak corresponding to this compound based on its retention time (if a standard is available) or by collecting the fraction and confirming its identity using other analytical techniques (e.g., Mass Spectrometry, NMR).

3. Preparative HPLC Protocol

  • Equilibrate the preparative HPLC system with the mobile phase at the scaled-up flow rate (e.g., 20 mL/min).

  • Perform a blank run (injecting the mobile phase) to ensure a stable baseline.

  • Conduct a loading study by injecting increasing amounts of the sample to determine the maximum sample load that can be purified without significant loss of resolution.

  • Inject the determined optimal sample volume.

  • Monitor the separation at 220 nm and collect the fraction corresponding to the peak of this compound.

  • Analyze the purity of the collected fraction using the analytical HPLC method.

  • Pool the pure fractions and remove the solvent (e.g., by rotary evaporation) to obtain the purified compound.

Visualizations

HPLC_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification Plant_Material Dried Plant Material (Wedelia sp.) Crude_Extract Crude Solvent Extract Plant_Material->Crude_Extract Extraction Enriched_Fraction Enriched Fraction Crude_Extract->Enriched_Fraction Silica Gel Chromatography Filtered_Sample Filtered Sample for HPLC Enriched_Fraction->Filtered_Sample Dissolve & Filter Analytical_HPLC Analytical HPLC Filtered_Sample->Analytical_HPLC Method Development Preparative_HPLC Preparative HPLC Filtered_Sample->Preparative_HPLC Scale-up & Injection Purity_Check Purity Analysis of Fractions Preparative_HPLC->Purity_Check Fraction Collection Pure_Compound Isolated Compound Purity_Check->Pure_Compound Solvent Evaporation

Caption: Workflow for the HPLC purification of this compound.

Analytical_to_Preparative_Scale_Up Analytical_Method Analytical Method (Small Column, Low Flow Rate) Method_Optimization Method Optimization (Resolution, Retention Time) Analytical_Method->Method_Optimization Scale_Up_Calculation Scale-Up Calculation (Flow Rate, Injection Volume) Method_Optimization->Scale_Up_Calculation Loading_Study Loading Study (Determine Max Sample Load) Scale_Up_Calculation->Loading_Study Preparative_Run Preparative Run (Large Column, High Flow Rate) Loading_Study->Preparative_Run Fraction_Collection Fraction Collection Preparative_Run->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis

Caption: Logical relationship for scaling up from analytical to preparative HPLC.

References

Application Notes and Protocols: In Vitro Anti-Inflammatory Assay for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory properties.[1][2] This document provides detailed protocols for evaluating the in vitro anti-inflammatory effects of a specific ent-kaurane derivative, ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. The methodologies described herein are designed to assess the compound's ability to modulate key inflammatory mediators and signaling pathways in a cellular context. While specific data on this cinnamoyloxy derivative is limited, a closely related compound, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, has demonstrated significant anti-inflammatory activity by suppressing nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in LPS-stimulated macrophages through the modulation of NF-κB, MAPK, and mTOR pathways.[3] The protocols provided will enable researchers to investigate whether ent-3β-Cinnamoyloxykaur-16-en-19-oic acid exhibits similar and potent anti-inflammatory effects.

Data Summary

The following table summarizes representative quantitative data for a closely related ent-kaurane diterpenoid, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid (WT-26), demonstrating its anti-inflammatory efficacy in vitro.[3] It is hypothesized that ent-3β-Cinnamoyloxykaur-16-en-19-oic acid may exhibit a similar profile.

AssayCell LineStimulantTest Compound Concentration (µM)Result (Inhibition %)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)545%
1070%
2095%
TNF-α ProductionRAW 264.7LPS (1 µg/mL)530%
1055%
2080%
IL-6 ProductionRAW 264.7LPS (1 µg/mL)540%
1065%
2090%
IL-1β ProductionRAW 264.7LPS (1 µg/mL)525%
1050%
2075%

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle

This assay quantifies the production of nitric oxide (NO), a key pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4][5][6] A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.

Materials and Reagents

  • RAW 264.7 macrophage cell line

  • ent-3β-Cinnamoyloxykaur-16-en-19-oic acid

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Step-by-Step Procedure

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Assay: Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

experimental_workflow_no_assay cluster_setup Cell Culture Setup cluster_treatment Treatment and Stimulation cluster_assay Griess Assay A Seed RAW 264.7 cells (5x10^4 cells/well) B Incubate for 24h A->B C Pre-treat with ent-3β-Cinnamoyloxykaur- 16-en-19-oic acid (1h) B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Incubate 10 min F->G H Measure Absorbance (540 nm) G->H

Workflow for Nitric Oxide (NO) Production Assay.

Protocol 2: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Principle

This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.[7][8] A decrease in the concentration of these cytokines in the presence of the test compound indicates its anti-inflammatory potential.

Materials and Reagents

  • RAW 264.7 macrophage cell line

  • ent-3β-Cinnamoyloxykaur-16-en-19-oic acid

  • LPS from E. coli

  • DMEM, FBS, Penicillin-Streptomycin

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 1 to culture, treat with the test compound, and stimulate RAW 264.7 cells with LPS.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits. This typically involves:

    • Adding the collected supernatants and standards to the antibody-coated wells.

    • Incubating to allow cytokine binding.

    • Washing the wells to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme.

    • Incubating and washing again.

    • Adding a substrate that reacts with the enzyme to produce a color change.

    • Stopping the reaction and measuring the absorbance at the specified wavelength.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve generated with recombinant cytokines.

experimental_workflow_elisa cluster_cell_prep Cell Preparation and Treatment cluster_elisa ELISA Protocol A Seed RAW 264.7 cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Perform ELISA for TNF-α, IL-6, IL-1β D->E F Measure Absorbance E->F G Calculate Cytokine Concentrations F->G

Workflow for Pro-Inflammatory Cytokine Measurement by ELISA.

Signaling Pathway

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, IL-6, and IL-1β.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation leads to the ubiquitination and subsequent degradation of IκB, releasing NF-κB. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

nf_kb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Proteasome->NFkB releases Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) DNA->Genes induces transcription

Simplified NF-κB Signaling Pathway in Inflammation.

References

Application Notes and Protocols for Assessing the Anti-leishmanial Activity of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is a kaurane-type diterpenoid that has been identified as a potential anti-leishmanial agent. Its mechanism of action involves the dual inhibition of two critical enzymes in the Leishmania parasite's folate biosynthesis pathway: Pteridine Reductase 1 (PTR1) and Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS). This dual inhibition is a promising strategy to overcome resistance to traditional antifolate drugs that target only DHFR-TS, as PTR1 can act as a metabolic bypass. These application notes provide a summary of the available data and detailed protocols for the evaluation of this compound's anti-leishmanial efficacy.

Data Presentation

The following table summarizes the reported in vitro inhibitory activity of this compound (referred to as compound 302 ) and its derivative, 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid (compound 302a ), against key Leishmania major enzymes.

CompoundTarget EnzymeLeishmania SpeciesIC50 (µM)Reference
This compound (302) DHFR-TSL. major6.3[1]
PTR1L. major< 10[2]
3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid (302a) DHFR-TSL. major4.5[1]
PTR1L. majorHighest activity of tested kauranes[2]

Note: Data on the activity of this compound against Leishmania promastigote and amastigote stages, as well as its cytotoxicity against mammalian cells, are not currently available in the reviewed literature. The provided data focuses on enzymatic inhibition. Further studies are required to determine the compound's efficacy and selectivity in cellular models.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_folate_pathway Leishmania Folate Metabolism cluster_inhibition Inhibition by this compound DHF Dihydrofolate (DHF) DHFR_TS DHFR-TS DHF->DHFR_TS Reduction PTR1 PTR1 DHF->PTR1 Bypass Reduction THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis One-carbon transfer Biopterin (B10759762) Biopterin Biopterin->PTR1 Reduction Dihydrobiopterin Dihydrobiopterin DHFR_TS->THF PTR1->Dihydrobiopterin Compound ent-3beta-Cinnamoyloxykaur- 16-en-19-oic acid Compound->DHFR_TS Inhibition Compound->PTR1 Inhibition

Caption: Dual inhibition of Leishmania folate pathway.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow for Anti-leishmanial Assessment start Start in_vitro_assays In Vitro Assays start->in_vitro_assays promastigote_assay Anti-promastigote Assay (IC50 determination) in_vitro_assays->promastigote_assay amastigote_assay Intracellular Anti-amastigote Assay (IC50 determination) in_vitro_assays->amastigote_assay cytotoxicity_assay Cytotoxicity Assay (CC50 determination) in_vitro_assays->cytotoxicity_assay selectivity_index Calculate Selectivity Index (CC50 / IC50) promastigote_assay->selectivity_index amastigote_assay->selectivity_index cytotoxicity_assay->selectivity_index enzyme_assays Enzyme Inhibition Assays selectivity_index->enzyme_assays ptr1_assay PTR1 Inhibition Assay (IC50 determination) enzyme_assays->ptr1_assay dhfr_ts_assay DHFR-TS Inhibition Assay (IC50 determination) enzyme_assays->dhfr_ts_assay end End ptr1_assay->end dhfr_ts_assay->end

Caption: Workflow for assessing anti-leishmanial activity.

Experimental Protocols

In Vitro Anti-promastigote Susceptibility Assay

This protocol determines the 50% inhibitory concentration (IC50) of the test compound against the promastigote stage of Leishmania.

Materials:

  • Leishmania species (e.g., L. major, L. donovani) promastigotes in logarithmic growth phase.

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10-20% Fetal Bovine Serum (FBS).

  • This compound.

  • Resazurin (B115843) sodium salt solution (0.125 mg/mL in PBS).

  • Amphotericin B or Miltefosine (as a positive control).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well flat-bottom microtiter plates.

  • Microplate reader.

Procedure:

  • Harvest logarithmic phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compound in DMSO and then in culture medium. Add 100 µL of the compound dilutions to the wells to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5%.

  • Include wells with parasites and medium only (negative control) and parasites with a reference drug (positive control).

  • Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. major) for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

  • Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

Intracellular Anti-amastigote Susceptibility Assay

This protocol assesses the efficacy of the compound against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

  • THP-1 human monocytic cell line.

  • RPMI-1640 medium supplemented with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA).

  • Stationary-phase Leishmania promastigotes.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 with 10% FBS.

  • Differentiate the THP-1 cells into macrophages by adding PMA to a final concentration of 50 ng/mL and incubating at 37°C in 5% CO2 for 48-72 hours.

  • After differentiation, wash the adherent macrophages with pre-warmed medium to remove PMA.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compound.

  • Incubate for another 48-72 hours.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay against Mammalian Cells

This protocol determines the 50% cytotoxic concentration (CC50) of the compound against a mammalian cell line to assess its selectivity.

Materials:

  • Mammalian cell line (e.g., THP-1, J774A.1, or L6).

  • Appropriate culture medium for the chosen cell line.

  • Resazurin or MTT solution.

  • 96-well microtiter plates.

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

  • Allow the cells to adhere overnight (if applicable).

  • Add serial dilutions of the test compound to the wells.

  • Incubate at 37°C with 5% CO2 for 48-72 hours.

  • Perform a viability assay (e.g., Resazurin or MTT) according to the manufacturer's instructions.

  • Measure the fluorescence or absorbance and calculate the percentage of cell viability.

  • Determine the CC50 value from the dose-response curve.

Pteridine Reductase 1 (PTR1) Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of PTR1 activity.

Materials:

  • Recombinant Leishmania PTR1.

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • NADPH.

  • Pterin (B48896) substrate (e.g., biopterin or folic acid).

  • Spectrophotometer.

Procedure:

  • The assay is performed by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • In a cuvette or 96-well UV-transparent plate, mix the assay buffer, NADPH, and the test compound at various concentrations.

  • Initiate the reaction by adding the PTR1 enzyme and the pterin substrate.

  • Immediately measure the change in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each compound concentration.

  • Determine the percentage of inhibition and the IC50 value.

Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) Enzyme Inhibition Assay

This assay measures the inhibition of the DHFR activity of the bifunctional DHFR-TS enzyme.

Materials:

  • Recombinant Leishmania DHFR-TS.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • NADPH.

  • Dihydrofolate (DHF).

  • Spectrophotometer.

Procedure:

  • Similar to the PTR1 assay, monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.

  • Combine the assay buffer, NADPH, and the test compound in a cuvette or microplate.

  • Start the reaction by adding DHFR-TS and DHF.

  • Record the absorbance at 340 nm over time.

  • Calculate the initial velocities and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

References

Application Notes and Protocols for Evaluating the Trypanocidal Activity of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental evaluation of the trypanocidal activity of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. The methodologies outlined are based on established in vitro and in vivo models for the screening and development of new drugs against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.

Introduction

Chagas disease remains a significant public health concern, affecting millions worldwide. The current therapeutic options, benznidazole (B1666585) and nifurtimox, are limited by their toxic side effects and variable efficacy, particularly in the chronic phase of the disease. This necessitates the discovery and development of novel, safer, and more effective trypanocidal agents. Natural products, such as ent-kaurane diterpenoids, have emerged as a promising source of new drug leads. This document details an experimental model to assess the trypanocidal potential of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Data Presentation

The following tables summarize representative quantitative data for ent-kaurane diterpenoids against Trypanosoma cruzi, providing a benchmark for the evaluation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Table 1: In Vitro Trypanocidal Activity of Reference ent-Kaurane Diterpenoids against T. cruzi

CompoundParasite StageIC50 (µM)Reference
Adenostemmoic acid BEpimastigotes10.6[1][2][3]
Amastigotes6.1[1][2]
(16R)-ent-11α-hydroxy-15-oxokauran-19-oic acidEpimastigotes15.9[1][2][3]
Amastigotes19.5[1][2]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidEpimastigotes4.8[1][2][3]
Amastigotes60.6[1][2]
Benznidazole (Reference Drug)Epimastigotes~0.7[4]

Table 2: Cytotoxicity and Selectivity Index of Reference ent-Kaurane Diterpenoids

CompoundMammalian Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50 amastigotes)Reference
Adenostemmoic acid BNot Specified321.852.75[1][2]
(16R)-ent-11α-hydroxy-15-oxokauran-19-oic acidNot Specified23.31.19[1][2]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidNot Specified14.80.24[1][2]

Experimental Protocols

In Vitro Trypanocidal Activity Assay

This protocol describes the evaluation of the trypanocidal activity of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid against different developmental stages of T. cruzi.

1. Culture of T. cruzi Epimastigotes:

  • Maintain epimastigotes of a reference T. cruzi strain (e.g., Tulahuen or Y strain) in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.[4]

  • Harvest parasites in the exponential growth phase for use in the assays.

2. Anti-epimastigote Assay:

  • Dispense 1x10^6 epimastigotes/mL in LIT medium into a 96-well plate.

  • Add serial dilutions of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO, final concentration ≤0.5%). Benznidazole is used as a reference drug.

  • Incubate the plates at 28°C for 48-72 hours.

  • Determine parasite viability using a resazurin-based assay or by direct counting in a Neubauer chamber.

  • Calculate the 50% inhibitory concentration (IC50) from dose-response curves.

3. Culture of Intracellular Amastigotes:

  • Use a suitable mammalian host cell line, such as L929 fibroblasts or murine macrophages.

  • Infect the host cell monolayers with metacyclic trypomastigotes.

  • After 24 hours, wash the cells to remove non-internalized parasites.

4. Anti-amastigote Assay:

  • Add fresh culture medium containing serial dilutions of the test compound to the infected cell cultures.

  • Incubate for 48-72 hours.

  • For quantification, consider using a T. cruzi strain expressing a reporter gene like β-galactosidase.[5][6] The enzymatic activity can be measured after adding a suitable substrate (e.g., chlorophenol red-β-D-galactopyranoside).[6]

  • Alternatively, fix and stain the cells (e.g., with Giemsa) and determine the percentage of infected cells and the number of amastigotes per cell by microscopic examination.

  • Calculate the IC50 value.

5. Cytotoxicity Assay:

  • Culture the selected mammalian host cell line in a 96-well plate.

  • Expose the cells to the same concentrations of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid used in the anti-amastigote assay.

  • After the incubation period, assess cell viability using an MTT assay or a resazurin-based method.

  • Calculate the 50% cytotoxic concentration (CC50).

  • The Selectivity Index (SI) is determined by the ratio of CC50 in the host cell to the IC50 of the parasite.[5]

In Vivo Efficacy Model

This protocol outlines a murine model to assess the in vivo trypanocidal activity of the test compound. All animal procedures must be approved by an institutional ethics committee.

1. Animal Model and Infection:

  • Use Swiss albino mice (female, 18-20 g).

  • Infect the mice intraperitoneally with 10^4 bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y strain).[5][6]

2. Treatment Protocol:

  • On day 5 post-infection, when parasitemia is detectable, randomly assign mice to treatment and control groups (n=6 per group).[5][6]

  • Administer ent-3β-Cinnamoyloxykaur-16-en-19-oic acid orally or intraperitoneally for a defined period (e.g., 5-20 consecutive days). The dosage should be based on prior toxicity studies to determine the maximum tolerated dose (MTD).[5]

  • Include a vehicle-treated group as a negative control and a benznidazole-treated group as a positive control.

3. Evaluation of Efficacy:

  • Monitor parasitemia levels every other day by counting the number of trypomastigotes in fresh blood samples from the tail vein.

  • Record animal weight and survival rates throughout the experiment.

  • A significant reduction in parasitemia and increased survival time compared to the control group indicate in vivo activity.[1][3]

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Epimastigote_Assay Anti-epimastigote Assay IC50_Epi Determine IC50 (Epimastigotes) Epimastigote_Assay->IC50_Epi Amastigote_Assay Anti-amastigote Assay IC50_Ama Determine IC50 (Amastigotes) Amastigote_Assay->IC50_Ama Cytotoxicity_Assay Cytotoxicity Assay on Host Cells CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI) IC50_Ama->SI CC50->SI Infection Infect Murine Model with T. cruzi SI->Infection Promising Candidate Treatment Administer Test Compound Infection->Treatment Monitoring Monitor Parasitemia and Survival Treatment->Monitoring Efficacy Assess In Vivo Efficacy Monitoring->Efficacy

Caption: Experimental workflow for evaluating trypanocidal activity.

In_Vitro_Assay_Logic cluster_parasite Parasite Viability cluster_host Host Cell Viability Compound ent-3β-Cinnamoyloxykaur-16-en-19-oic acid Epimastigotes T. cruzi Epimastigotes Compound->Epimastigotes Amastigotes Intracellular Amastigotes Compound->Amastigotes Host_Cells Mammalian Host Cells Compound->Host_Cells Result_IC50_Epi IC50 vs Epimastigotes Epimastigotes->Result_IC50_Epi Result_IC50_Ama IC50 vs Amastigotes Amastigotes->Result_IC50_Ama Result_CC50 CC50 vs Host Cells Host_Cells->Result_CC50 Result_SI Selectivity Index (SI) Result_IC50_Ama->Result_SI Result_CC50->Result_SI

Caption: Logical relationship of in vitro assays.

Disclaimer: This document provides a generalized framework. Specific experimental conditions, such as parasite and cell strains, incubation times, and compound concentrations, may require optimization. All research involving live animals must adhere to ethical guidelines and regulations.

References

Application Notes and Protocols for ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid in cell culture experiments. This natural diterpenoid compound is investigated for its potential as an anticancer agent. The following sections detail the necessary procedures for its solubilization and subsequent application in key cellular assays.

Compound Information

PropertyValue
Chemical Name (1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-14-methylidene-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Molecular Formula C29H36O4
Molecular Weight 448.60 g/mol [1]
Appearance Powder[1]
Storage Store as a powder in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months.[1]

Experimental Protocols

Preparation of Stock Solution

This compound is a hydrophobic compound. Therefore, a high-concentration stock solution in an appropriate organic solvent is required for its use in aqueous cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.1%.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Weighing the Compound: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 4.486 mg of the compound.

  • Dissolving in DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration. For a 10 mM stock solution from 4.486 mg of powder, add 1 mL of DMSO.

  • Solubilization: To aid dissolution, gently vortex the tube. If necessary, warm the tube to 37°C and sonicate in an ultrasonic bath for a short period until the powder is completely dissolved.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate at 37°C add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C aliquot->store G cluster_pathway Hypothetical Anticancer Signaling Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest compound ent-3beta-Cinnamoyloxykaur- 16-en-19-oic acid bcl2 Bcl-2 (anti-apoptotic) Downregulation compound->bcl2 bax Bax (pro-apoptotic) Upregulation compound->bax cdk CDK/Cyclin Complexes compound->cdk mito Mitochondrial Permeability Increase bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis arrest G2/M Arrest cdk->arrest Leads to G cluster_workflow General Experimental Workflow cluster_assays Cellular Assays prep Prepare Stock Solution culture Cell Culture & Seeding prep->culture treat Compound Treatment culture->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treat->cellcycle analysis Data Analysis viability->analysis apoptosis->analysis cellcycle->analysis conclusion Conclusion analysis->conclusion

References

Unveiling the Therapeutic Potential: Molecular Docking Studies of ent-3beta-Cinnamoyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, a naturally occurring kaurene-type diterpenoid, has emerged as a compound of significant interest in the field of drug discovery. Its complex architecture and potential for biological activity have prompted researchers to explore its therapeutic applications through computational methods. This document provides detailed application notes and experimental protocols for the molecular docking studies of this compound, aimed at researchers, scientists, and drug development professionals.

Application Notes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and interaction of a small molecule, such as ent-3β-cinnamoyloxykaur-16-en-19-oic acid, with a specific protein target. These in silico studies provide crucial insights into the potential mechanism of action and can guide further experimental validation.

Recent studies have highlighted the potential of ent-kaurane diterpenoids to interact with various protein targets implicated in diseases like cancer and leishmaniasis. For instance, a stereoisomer, 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid, has been investigated for its inhibitory effects on the Dihydrofolate Reductase-Thymidine Synthase (DHFR-TS) of Leishmania species, a crucial enzyme for the parasite's survival.[1] Furthermore, other structurally related ent-kaurane diterpenoids have been shown to exhibit significant binding affinities towards key proteins in cancer signaling pathways, such as the PI3K/AKT/mTOR pathway.[2][3]

Quantitative Data Summary

The following tables summarize the molecular docking data for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and other relevant ent-kaurane diterpenoids against various protein targets. This data is essential for comparing binding affinities and identifying promising lead compounds for further development.

Table 1: Molecular Docking Scores of 3α-Cinnamoyloxy-ent-kaur-16-en-19-oic acid against Leishmania DHFR-TS [1]

Leishmania SpeciesTarget ProteinDocking Score (kcal/mol)
L. amazonensisDHFR-TS-8.5
L. braziliensisDHFR-TS-8.7
L. infantumDHFR-TS-8.9

Table 2: Molecular Docking Scores of various ent-kaurane Diterpenoids against Cancer-Related Protein Targets [2][4][5]

CompoundTarget ProteinDocking Score (kcal/mol)
Compound 1AKT-9.8
Compound 2AKT-9.5
Compound 6mTOR-10.2
Compound 7mTOR-9.9
Compound 1COX-2-8.9
Compound 4MDM2-9.2
Compound 5PDK1-8.7
Compound 1Mortalin-13.06
Compound 5Mortalin-15.78

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking studies of ent-3β-cinnamoyloxykaur-16-en-19-oic acid. This protocol is designed to be a practical guide for researchers and can be adapted for other ligands and protein targets.

Protocol 1: Molecular Docking using AutoDock Vina and UCSF Chimera

1. Ligand Preparation:

  • Step 1.1: 3D Structure Generation: Obtain the 3D structure of ent-3β-cinnamoyloxykaur-16-en-19-oic acid. This can be done using chemical drawing software like ChemDraw or by retrieving it from a database such as PubChem.

  • Step 1.2: Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a stable conformation.

  • Step 1.3: File Format Conversion: Convert the ligand file to the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools or UCSF Chimera. This step involves adding Gasteiger charges and defining rotatable bonds.

2. Protein Preparation:

  • Step 2.1: Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Step 2.2: Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file. Check for and repair any missing residues or atoms.

  • Step 2.3: Protonation: Add polar hydrogens to the protein structure.

  • Step 2.4: File Format Conversion: Convert the prepared protein file to the PDBQT format using AutoDock Tools or UCSF Chimera.

3. Grid Box Generation:

  • Step 3.1: Binding Site Identification: Identify the active site or binding pocket of the target protein. This can be based on the location of the co-crystallized ligand or predicted using binding site prediction tools.

  • Step 3.2: Grid Box Definition: Define a grid box that encompasses the identified binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move freely within the binding pocket.

4. Molecular Docking:

  • Step 4.1: Configuration File: Prepare a configuration file for AutoDock Vina that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.

  • Step 4.2: Running the Docking Simulation: Execute the AutoDock Vina program using the prepared configuration file. Vina will perform the docking calculations and generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores.

5. Analysis of Results:

  • Step 5.1: Visualization: Visualize the docked poses of the ligand within the protein's binding site using molecular visualization software like UCSF Chimera or PyMOL.

  • Step 5.2: Interaction Analysis: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This will help in understanding the key residues involved in binding.

  • Step 5.3: Binding Affinity: The docking score, reported in kcal/mol, provides an estimate of the binding affinity. A more negative score indicates a stronger predicted binding.

Visualizations

The following diagrams illustrate the key workflows and pathways relevant to the molecular docking studies of ent-3β-cinnamoyloxykaur-16-en-19-oic acid.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Ligand Structure (ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid) PrepLigand Ligand Preparation (Energy Minimization, PDBQT conversion) Ligand->PrepLigand Protein Target Protein Structure PrepProtein Protein Preparation (Remove water, Add hydrogens, PDBQT conversion) Protein->PrepProtein Grid Grid Box Generation (Define Binding Site) PrepLigand->Grid PrepProtein->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Results Analysis (Binding Affinity, Interactions) Docking->Analysis Validation Experimental Validation (In vitro/In vivo assays) Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

PI3K_AKT_mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor ent-kaurane diterpenoid (Potential Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway with potential inhibition points.

Logical_Relationship cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Studies Hypothesis Hypothesis: Compound has therapeutic potential Target Target Identification Hypothesis->Target Docking Molecular Docking Target->Docking Binding Binding Affinity & Interaction Analysis Docking->Binding Enzyme Enzymatic Assays Binding->Enzyme Cell Cell-based Assays Enzyme->Cell Animal Animal Models Cell->Animal Toxicity Toxicity & Efficacy Animal->Toxicity Lead Lead Optimization Toxicity->Lead

Caption: The logical progression from in silico studies to lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and why is its solubility a concern?

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid isolated from plants such as Wedelia trilobata[1]. It belongs to the ent-kaurane class of diterpenoids, which are known for their diverse biological activities, including cytotoxic and pro-apoptotic effects on cancer cells[2]. Like many other ent-kaurane diterpenoids, this compound is inherently hydrophobic, leading to poor aqueous solubility. This low solubility can be a significant hurdle in bioassays, causing issues such as precipitation in aqueous media, inaccurate dosing, and low bioavailability, which can lead to unreliable and difficult-to-interpret experimental results.

Q2: What are the initial steps to dissolve ent-3β-Cinnamoyloxykaur-16-en-19-oic acid for in vitro assays?

For in vitro experiments, the most common initial approach is to use a small amount of a water-miscible organic co-solvent to prepare a concentrated stock solution.

Recommended Co-solvents:

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most frequently used co-solvent for preparing stock solutions of hydrophobic compounds for cell-based assays.

  • Ethanol (B145695): Another common choice, but it can sometimes have more pronounced effects on cells compared to DMSO at similar final concentrations.

It is critical to keep the final concentration of the co-solvent in the assay medium as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (medium with the same final concentration of the co-solvent) in your experiments.

Q3: My compound precipitates when I dilute the stock solution in my aqueous assay buffer. What can I do?

Precipitation upon dilution is a common problem with poorly soluble compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to work at a lower final concentration of the compound if your assay sensitivity allows.

  • Use a different co-solvent: Sometimes, switching from DMSO to ethanol or another water-miscible solvent can improve solubility upon dilution.

  • Increase the co-solvent concentration in the final medium: This should be done with caution, as higher solvent concentrations can affect cell viability and function. Ensure you run appropriate vehicle controls.

  • Employ solubility enhancement techniques: If simple co-solvents are insufficient, more advanced formulation strategies may be necessary. These are detailed in the Troubleshooting Guide below.

Troubleshooting Guide: Enhancing Solubility for Bioassays

This guide provides detailed protocols for three common techniques to improve the solubility of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Issue 1: Persistent Precipitation in Aqueous Buffers

Solution A: Solid Dispersion

Solid dispersion involves dispersing the compound in an inert, hydrophilic carrier at a solid state. This can enhance the dissolution rate and apparent solubility by reducing the particle size to a molecular level and improving wettability.

Experimental Protocol: Preparation of a Solid Dispersion using the Solvent Evaporation Method

  • Selection of Carrier: Polyvinylpyrrolidone (PVP) and polyethylene (B3416737) glycols (PEGs) are common carriers.

  • Preparation of Solution:

    • Dissolve ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and the chosen carrier (e.g., PVP K30) in a suitable common solvent, such as ethanol or a mixture of dichloromethane (B109758) and ethanol[3]. A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.

  • Drying:

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization:

    • Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended):

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

  • Solubility Assessment:

    • Determine the solubility of the prepared solid dispersion powder in your bioassay buffer and compare it to the unprocessed compound.

Solution B: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that have enhanced aqueous solubility.

Experimental Protocol: Preparation of a Cyclodextrin Complex using the Kneading Method

  • Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for improving the solubility of hydrophobic drugs[4].

  • Molar Ratio: Start with a 1:1 molar ratio of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid to HP-β-CD.

  • Kneading:

    • Place the HP-β-CD in a mortar and add a small amount of a solvent blend (e.g., ethanol/water 1:1 v/v) to form a paste.

    • Slowly add the powdered compound to the paste and knead for 30-60 minutes.

  • Drying:

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.

  • Pulverization:

    • Grind the dried complex into a fine powder.

  • Solubility Assessment:

    • Evaluate the solubility of the complex in your assay buffer.

Solution C: Nanosuspension

Nanosuspensions consist of the pure, poorly soluble drug suspended in a liquid medium, with the particle size reduced to the sub-micron range. This drastic increase in surface area significantly enhances the dissolution rate.

Experimental Protocol: Preparation of a Nanosuspension by Wet Media Milling

  • Preparation of the Suspension:

    • Disperse the powdered ent-3β-Cinnamoyloxykaur-16-en-19-oic acid in an aqueous solution containing a stabilizer. A combination of stabilizers, such as 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% (w/v) Tween 80, is often effective[5].

  • Milling:

    • Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension using a high-energy mill (e.g., a planetary ball mill or a bead mill) for a sufficient time (this can range from hours to days and requires optimization).

  • Separation:

    • Separate the nanosuspension from the milling media.

  • Characterization:

    • Measure the particle size and distribution using a technique like dynamic light scattering (DLS).

  • Application in Bioassays:

    • The resulting nanosuspension can be directly diluted into the bioassay medium.

Quantitative Data Summary
Formulation TechniqueCarrier/Stabilizer ExamplesExpected Solubility/Dissolution EnhancementReference
Solid Dispersion PVP, PEG 4000, PEG 6000Significant increase in dissolution rate. For a similar compound, oridonin, bioavailability increased over 26-fold.[7]
Cyclodextrin Complexation HP-β-CDCan increase solubility by several orders of magnitude, with reports of up to a 50-fold increase for some hydrophobic molecules.[4]
Nanosuspension HPMC, Tween 80, PluronicsMarked increase in dissolution velocity due to increased surface area. Can lead to a several-fold increase in bioavailability.[5][7]

Signaling Pathway and Experimental Workflow Visualization

ent-kaurane diterpenoids are known to induce apoptosis in cancer cells, often through the activation of caspase-dependent pathways. Some studies suggest the involvement of the extrinsic apoptosis pathway initiated by caspase-8[8].

Below are Graphviz diagrams illustrating a typical experimental workflow for solubility enhancement and the proposed signaling pathway for the cytotoxic effects of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

experimental_workflow cluster_problem Initial Problem cluster_solutions Solubility Enhancement Strategies cluster_assay Bioassay Application start Poorly Soluble Compound (ent-3β-Cinnamoyloxykaur-16-en-19-oic acid) solid_dispersion Solid Dispersion (e.g., with PVP) start->solid_dispersion Solvent Evaporation cyclodextrin Cyclodextrin Complex (e.g., with HP-β-CD) start->cyclodextrin Kneading Method nanosuspension Nanosuspension (Wet Media Milling) start->nanosuspension Milling bioassay In Vitro / In Vivo Bioassay solid_dispersion->bioassay cyclodextrin->bioassay nanosuspension->bioassay

Caption: Experimental workflow for improving the solubility of a poorly soluble compound for bioassays.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound ent-3β-Cinnamoyloxykaur- 16-en-19-oic acid death_receptor Death Receptor (e.g., Fas, TNFR) compound->death_receptor Induces/Activates procaspase8 Pro-caspase-8 death_receptor->procaspase8 Recruitment & Dimerization caspase8 Active Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleavage & Activation caspase3 Active Caspase-3 procaspase3->caspase3 Activation parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Proposed caspase-8 dependent apoptosis signaling pathway for ent-kaurane diterpenoids.

References

Technical Support Center: Purification of Minor Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of minor kaurane (B74193) diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying minor kaurane diterpenoids?

The purification of minor kaurane diterpenoids is particularly challenging due to several intrinsic factors:

  • Low Abundance: These compounds are often present in very small quantities within a complex natural matrix. It is common to process large amounts of starting material (often exceeding 10 kg) to yield only a few milligrams (typically 1.5–20 mg) of the pure diterpenoid[1].

  • Structural Similarity: The crude extract contains a multitude of structurally related compounds, including other diterpenoids, which have very similar polarities and chromatographic behaviors, making separation difficult[2].

  • Presence of Isomers: Kaurane diterpenoids frequently occur as isomers (e.g., positional isomers), which possess nearly identical physicochemical properties, further complicating their separation by standard chromatographic techniques[3].

  • Compound Instability: Some diterpenoids can be sensitive to the purification conditions, such as exposure to silica (B1680970) gel or certain solvents, which can lead to degradation, rearrangement, or loss of the target molecule[4].

Q2: What is a typical workflow for the isolation of these compounds?

A standard workflow involves a multi-step process of extraction followed by sequential chromatographic separations to gradually enrich and finally isolate the target compound. The general process is outlined in the workflow diagram below.

G cluster_0 Phase 1: Extraction & Initial Processing cluster_1 Phase 2: Fractionation cluster_2 Phase 3: High-Resolution Purification Start Plant Material (>10kg) Extraction Solvent Extraction (e.g., Methanol (B129727), Ethyl Acetate) Start->Extraction Grinding & Soaking Concentration Crude Extract Extraction->Concentration Solvent Evaporation VLC Vacuum Liquid Chromatography (VLC) or Flash Chromatography Concentration->VLC Adsorption onto Silica Fractions Semi-purified Fractions VLC->Fractions Step-gradient Elution HPLC Preparative HPLC (e.g., C18 column) Fractions->HPLC Selection of Active Fraction Recrystallization Recrystallization HPLC->Recrystallization Collection of Peak PureCompound Pure Minor Kaurane Diterpenoid (<20mg) Recrystallization->PureCompound Purity Confirmation

Caption: General experimental workflow for isolating minor kaurane diterpenoids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of minor kaurane diterpenoids.

Q3: My target compounds are co-eluting or show very poor resolution during column chromatography. What should I do?

Poor resolution is the most common problem, often stemming from the structural similarity of compounds in the mixture. A systematic approach to optimizing the separation is required.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Adjust Solvent Strength: If using a normal-phase system (e.g., silica gel), decrease the polarity of the eluent system for better retention and separation. For a reversed-phase system, increase the polarity (e.g., add more water).

    • Change Solvent Selectivity: Replacing one of the mobile phase solvents with another of similar strength but different chemical properties can alter intermolecular interactions and improve separation. For example, in a normal-phase system using a Hexane/Ethyl Acetate gradient, you could replace Ethyl Acetate with Dichloromethane or Acetone to see if selectivity changes[2].

    • Introduce a Third Solvent: Adding a small amount of a third solvent can sometimes dramatically improve selectivity. For instance, adding 1-2% methanol or acetic acid to a Dichloromethane/Hexane system can sharpen peaks and resolve co-eluting compounds by modifying interactions with the stationary phase[2].

  • Change the Stationary Phase:

    • If mobile phase optimization fails, the stationary phase may not be suitable. Consider switching to a different type of silica (e.g., smaller particle size for higher efficiency) or a bonded phase like Diol, Cyano (CN), or Amino (NH2) for normal-phase chromatography. For reversed-phase, switching from C18 to C8 or Phenyl-Hexyl can provide different selectivity.

The following decision tree illustrates a logical approach to troubleshooting poor separation.

G Start Problem: Poor Resolution or Co-elution ChangeGradient Is the gradient optimal? (Not too steep) Start->ChangeGradient ChangeGradient->Start No (Flatten Gradient) SolventSystem Change Solvent Selectivity (e.g., Swap EtOAc for DCM) ChangeGradient->SolventSystem Yes AddModifier Add a Third Solvent (e.g., 1% MeOH or AcOH) SolventSystem->AddModifier Still Poor Success Separation Achieved SolventSystem->Success Improved ChangeStationary Change Stationary Phase (e.g., Silica -> C18 or Cyano) AddModifier->ChangeStationary Still Poor AddModifier->Success Improved ChangeStationary->Success Improved

References

overcoming low yield in the isolation of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, with a focus on addressing issues of low yield.

Troubleshooting Guide

Issue 1: Low Yield of Crude Extract

  • Q1: My initial solvent extraction is yielding very little crude product. What are the common causes and how can I improve the yield?

    A1: Low yields during the initial extraction of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid can arise from several factors. The most common issues include incomplete extraction from the plant material, degradation of the target compound, or a naturally low concentration in the source material.[1][2]

    Troubleshooting Steps:

    • Optimize Solvent Selection: The choice of solvent is critical for efficient extraction.[3] ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a diterpenoid, and for such compounds, solvents of medium polarity are often effective. Experiment with a range of solvents such as methanol (B129727), ethanol, ethyl acetate (B1210297), or chloroform (B151607).[1] Consider using solvent mixtures to optimize polarity.

    • Enhance Extraction Technique: Prolonged extraction times and increased temperature can improve yield, but may also lead to the degradation of thermolabile compounds.[1][4] Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can increase yield and reduce extraction time.[2][4] For traditional methods like maceration or Soxhlet extraction, ensure the plant material is finely powdered to maximize surface area contact with the solvent.[1][3]

    • Plant Material Preparation: Ensure the plant material is properly dried (typically at 40-50°C) and ground into a fine powder before extraction.[1] Improperly stored or old plant material may have lower concentrations of the desired compound.

Issue 2: Significant Loss of Compound During Purification

  • Q2: I seem to be losing a significant amount of my target compound during column chromatography. What could be going wrong?

    A2: Loss of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid during chromatographic purification is a common challenge. Potential causes include irreversible adsorption to the stationary phase, co-elution with other compounds, or improper fraction collection.[1]

    Troubleshooting Steps:

    • Stationary Phase Selection: Silica (B1680970) gel is a common choice for the purification of diterpenoids.[5] However, if you are experiencing significant loss, the acidic nature of silica gel might be causing degradation of your compound. Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina.

    • Mobile Phase Optimization: The solvent system used for elution is crucial. A solvent system that is too polar may elute many impurities along with your compound, while a system that is not polar enough may result in poor separation and broad peaks.[1] Develop your gradient elution method using Thin Layer Chromatography (TLC) first to identify the optimal solvent system for separating your target compound from impurities.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase before loading it onto the column.[1] Using a strong solvent to dissolve the sample can lead to band broadening and poor separation. If the compound precipitates on the column, it indicates that the loading solvent is too weak.[1]

    • Fraction Collection and Monitoring: Use a sensitive detection method, such as UV-Vis spectrophotometry at the λmax of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, to guide fraction collection.[1] Collect smaller fractions and monitor them closely by TLC to avoid discarding fractions containing your compound.

Frequently Asked Questions (FAQs)

  • Q1: What is ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and from what natural sources can it be isolated?

    A1: ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a natural product belonging to the class of ent-kaurane diterpenoids.[6][7] It has been isolated from the aerial parts of plants from the Wedelia genus, such as Wedelia trilobata and Wedelia paludosa.[8][9]

  • Q2: What are the potential biological activities of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid?

    A2: While specific bioactivities for this exact compound are not extensively documented in the initial search, related ent-kaurane diterpenoids have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[10][11][12]

  • Q3: What are the key considerations for the storage and handling of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid?

    A3: Like many natural products, ent-3β-Cinnamoyloxykaur-16-en-19-oic acid may be sensitive to heat, light, and pH changes.[1] It is advisable to store the purified compound at low temperatures (e.g., -20°C), protected from light, and in a tightly sealed container to prevent degradation. For solutions, use an appropriate solvent and store at -80°C for long-term stability.[13]

  • Q4: Are there any modern extraction techniques that are particularly suitable for isolating this compound?

    A4: Yes, modern extraction techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) can offer advantages over traditional methods.[2] These techniques can provide higher yields in shorter extraction times and with lower solvent consumption.[2][3] However, care must be taken to optimize the conditions to avoid degradation of the target compound.[4]

Data Presentation

Table 1: Summary of Key Experimental Parameters and Their Potential Impact on Yield

ParameterLow Yield IndicationHigh Yield StrategyPotential Pitfalls
Extraction Solvent Incomplete solubilization of the target compound.Use solvents of appropriate polarity (e.g., methanol, ethanol, ethyl acetate) or solvent mixtures.[1][3]Solvents that are too polar may extract a large amount of interfering compounds.
Extraction Method Insufficient extraction time or temperature.[1]Employ methods like Soxhlet, UAE, or MAE to enhance extraction efficiency.[2][4]High temperatures in Soxhlet or MAE can degrade thermolabile compounds.[1][4]
Stationary Phase Irreversible adsorption or degradation of the compound.Use deactivated or neutral silica gel; consider alternative stationary phases like alumina.May require re-optimization of the mobile phase.
Mobile Phase Poor separation, co-elution with impurities.[1]Optimize the solvent gradient using TLC prior to column chromatography.A too-rapid increase in polarity can lead to poor resolution.
pH of Extraction Degradation of the compound if it is pH-sensitive.Maintain a neutral pH during extraction and purification unless an acid-base extraction is intended.May not be effective for separating acidic or basic impurities.

Experimental Protocols

Protocol 1: Extraction of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

  • Preparation of Plant Material: Dry the aerial parts of Wedelia trilobata at 40-50°C and grind them into a fine powder.[1]

  • Maceration: Soak the powdered plant material in methanol at room temperature for 72 hours, with occasional stirring.[3]

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[1]

  • Solvent Partitioning: Suspend the concentrated extract in water and successively partition with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[5] The fraction containing ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is likely to be in the chloroform or ethyl acetate layer.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[1]

  • Sample Loading: Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.[1]

  • Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.[1]

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).[1]

  • Pooling and Concentration: Combine the fractions containing the pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid (as determined by TLC) and concentrate under reduced pressure to obtain the purified compound.[1]

Visualizations

G Start Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol Maceration) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Concentration->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Pooling Pooling of Pure Fractions TLC->Pooling FinalProduct Pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid Pooling->FinalProduct

Caption: Workflow for the isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

G LowYield Low Yield Observed ExtractionIssue Check Extraction Protocol LowYield->ExtractionIssue During Extraction PurificationIssue Check Purification Protocol LowYield->PurificationIssue During Purification Solvent Optimize Solvent System ExtractionIssue->Solvent Method Consider Alternative Extraction Method (UAE, MAE) ExtractionIssue->Method StationaryPhase Evaluate Stationary Phase PurificationIssue->StationaryPhase MobilePhase Optimize Mobile Phase Gradient PurificationIssue->MobilePhase Detection Improve Fraction Detection PurificationIssue->Detection

Caption: Troubleshooting decision tree for low yield in isolation.

References

Technical Support Center: Optimizing Cell-Based Assays for ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assay conditions for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and what are its known biological activities?

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a natural product, specifically an ent-kaurane diterpenoid, that has been isolated from plants of the Wedelia genus.[1] While specific studies on this exact compound are limited, the ent-kaurane diterpenoid class is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against various cancer cell lines.[2][3][4] Their anticancer mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6]

Q2: I am not observing the expected cytotoxicity with ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. What are the potential reasons?

Several factors could contribute to a lack of cytotoxic effect. These include suboptimal compound concentration, poor solubility of the compound in the culture medium, the specific cancer cell line's resistance, or issues with the assay itself. It's also possible that the compound's primary activity in your chosen cell line is not cytotoxic but rather cytostatic (inhibiting cell growth) or related to other cellular processes.

Q3: How can I improve the solubility of this lipophilic compound in my cell-based assay?

Poor solubility is a common challenge with lipophilic natural products. To improve solubility, you can dissolve the compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it to the final concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. Gentle sonication or vortexing of the stock solution can also aid in dissolution.

Q4: My colorimetric assay (e.g., MTT, XTT) results are inconsistent or show an unexpected increase in signal at high compound concentrations. What could be the cause?

This can be due to interference from the compound itself. Natural products can be colored and may absorb light at the same wavelength as the formazan (B1609692) product in tetrazolium-based assays, leading to artificially inflated readings. Additionally, some compounds can directly reduce the MTT reagent, resulting in a false positive signal for cell viability. At high concentrations, the compound may also precipitate in the culture medium, which can scatter light and affect absorbance readings.

Troubleshooting Guides

Guide 1: Optimizing Cell Viability/Cytotoxicity Assays

This guide addresses common issues encountered during cell viability and cytotoxicity assays with ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Problem Possible Cause Recommended Solution
Low or No Cytotoxicity Observed 1. Suboptimal Concentration Range: The concentrations tested may be too low. 2. Poor Compound Solubility: The compound is not fully dissolved in the culture medium, reducing its effective concentration. 3. Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action. 4. Short Incubation Time: The treatment duration may be insufficient to induce a cytotoxic response.1. Perform a broad-range dose-response experiment (e.g., 0.1 to 100 µM) to identify the effective concentration range. 2. Optimize the dissolution of the compound using DMSO and ensure the final solvent concentration is non-toxic to the cells. Visually inspect for any precipitation under a microscope. 3. Test the compound on a panel of different cancer cell lines. 4. Extend the incubation time (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
High Background or False Positives in MTT/XTT Assays 1. Compound Interference with Absorbance: The compound itself is colored and absorbs light at the assay wavelength. 2. Direct Reduction of MTT Reagent: The compound has reducing properties that convert MTT to formazan non-enzymatically.1. Include a "compound only" control (wells with the compound in media but without cells) for each concentration. Subtract the absorbance of this control from the corresponding experimental wells. 2. Consider using a non-tetrazolium-based assay, such as a resazurin-based assay (which can be read fluorometrically) or an ATP-based luminescence assay (e.g., CellTiter-Glo®), which are less prone to colorimetric interference.
Precipitation of Compound in Culture Wells 1. Poor Solubility at Higher Concentrations: The compound is coming out of solution in the aqueous culture medium.1. Reduce the highest concentration tested. 2. Increase the initial DMSO concentration for the stock solution, while ensuring the final concentration in the well remains non-toxic. 3. After dilution in media, briefly vortex or sonicate the treatment solutions before adding them to the cells.
Guide 2: Addressing Inconsistent Results
Problem Possible Cause Recommended Solution
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth. 3. Inaccurate Pipetting: Inconsistent volumes of compound or reagents added.1. Ensure a homogenous single-cell suspension before seeding. Pipette up and down gently before dispensing into each well. 2. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure proper pipetting technique.
Results Not Reproducible Between Experiments 1. Cell Passage Number: Cells at very high or low passage numbers can behave differently. 2. Variations in Reagent Preparation: Inconsistent preparation of compound dilutions or assay reagents. 3. Cell Health and Confluency: Using cells that are unhealthy or overly confluent can lead to variable responses.1. Use cells within a consistent and defined passage number range for all experiments. 2. Prepare fresh dilutions of the compound for each experiment from a validated stock solution. 3. Ensure cells are healthy and in the exponential growth phase before treatment. Do not let cells become over-confluent in culture flasks.

Quantitative Data

Compound Name Cell Line IC₅₀ (µM) Assay Duration
Longikaurin ASMMC-7721 (Hepatocellular Carcinoma)~1.848h
Longikaurin AHepG2 (Hepatocellular Carcinoma)~248h
Longikaurin ACNE1 (Nasopharyngeal Carcinoma)1.2648h
OridoninSKOV3 (Ovarian Cancer)17.21Not Specified
OridoninOVCAR-3 (Ovarian Cancer)13.9Not Specified
OridoninA2780 (Ovarian Cancer)12.1Not Specified
ent-15-Oxo-kaur-16-en-19-oic acidPC-3 (Prostate Carcinoma)~11.5 (3.7 µg/ml)Not Specified

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • ent-3β-Cinnamoyloxykaur-16-en-19-oic acid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

    • Include a "vehicle control" (medium with the same final DMSO concentration) and an "untreated control" (medium only).

    • Also, prepare a "compound only" control plate with the same compound dilutions in media but without cells to check for colorimetric interference.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

    • Subtract the background absorbance from the "compound only" control wells.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Signaling Pathways

ent-kaurane diterpenoids are known to induce apoptosis and cell cycle arrest through various signaling pathways. The following diagrams illustrate these potential mechanisms of action.

G cluster_0 Apoptosis Induction by ent-kaurane Diterpenoids Compound ent-kaurane Diterpenoid ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 JNK JNK Phosphorylation ROS->JNK JNK->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by ent-kaurane diterpenoids.

G cluster_1 Cell Cycle Arrest by ent-kaurane Diterpenoids Compound ent-kaurane Diterpenoid p53 ↑ p53 Compound->p53 p21 ↑ p21 p53->p21 CDK_Cyclin CDK2/Cyclin E Complex p21->CDK_Cyclin CDK2 CDK2 CDK2->CDK_Cyclin CyclinE Cyclin E CyclinE->CDK_Cyclin G1_S_Transition G1/S Phase Transition CDK_Cyclin->G1_S_Transition CellCycleArrest G1/S Arrest G1_S_Transition->CellCycleArrest

Caption: G1/S phase cell cycle arrest pathway induced by ent-kaurane diterpenoids.

Experimental Workflow

G cluster_workflow Experimental Workflow for Cell Viability Assay Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 PrepareCompound Prepare Compound Dilutions Incubate1->PrepareCompound TreatCells Treat Cells Incubate1->TreatCells PrepareCompound->TreatCells Incubate2 Incubate 24-72h TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance AnalyzeData Analyze Data (Calculate % Viability) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

References

Technical Support Center: Interpreting Complex NMR Spectra of ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of ent-kaurane diterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR data for ent-kaurane diterpenoids.

Q1: Why are the proton NMR spectra of my ent-kaurane diterpenoid showing significant signal overlap, especially in the aliphatic region?

A1: Signal overlap in the 1H NMR spectra of ent-kaurane diterpenoids is a common challenge due to the complex tetracyclic core structure containing numerous methylene (B1212753) and methine protons with similar chemical environments.[1][2] Poorly functionalized diterpenes, in particular, exhibit greater overlap.[1]

Troubleshooting Steps:

  • Optimize NMR Solvent: Try acquiring spectra in different deuterated solvents (e.g., benzene-d6, acetone-d6, methanol-d4) as solvent effects can induce differential chemical shifts, potentially resolving overlapping signals.[3]

  • Increase Spectrometer Field Strength: If available, use a higher field NMR spectrometer (e.g., 500 MHz or higher). Increased field strength enhances chemical shift dispersion, leading to better signal separation.[1][2]

  • Utilize 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY, HSQC, and HMBC. These experiments provide correlation data that helps in assigning individual proton and carbon signals even when they overlap in the 1D spectrum.[4][5]

  • Temperature Variation: For certain compounds exhibiting conformational exchange or rotamers, acquiring spectra at elevated temperatures can sometimes simplify the spectrum by averaging different conformations.[3]

Q2: I am having difficulty assigning the quaternary carbons in my ent-kaurane diterpenoid. Which NMR experiment is most effective for this?

A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons. HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. By observing correlations from well-assigned protons to a quaternary carbon, its assignment can be unambiguously determined.[4][5][6]

Troubleshooting Steps:

  • Optimize HMBC Delay: The delay for long-range coupling in the HMBC experiment is crucial. Standard values are optimized for nJCH couplings of around 8 Hz. If you are not observing expected correlations, consider optimizing this delay.[1]

  • Cross-Reference with Other Data: Combine HMBC data with information from other experiments. For instance, the absence of a signal in DEPT-135 or DEPT-90 experiments confirms it as a quaternary carbon.[1]

  • Use Known Chemical Shift Ranges: Compare the observed chemical shifts with published data for similar ent-kaurane skeletons to narrow down the possibilities.

Q3: The stereochemistry at C-7 in my isolated compound is ambiguous. How can I use NMR to determine the orientation of substituents?

A3: The orientation of substituents, for example at C-7, can be determined by analyzing the coupling constants (J-values) and through-space correlations in NOESY spectra.[4]

  • Coupling Constants: The magnitude of the coupling constant between H-7 and adjacent protons can indicate its orientation. For instance, a large coupling constant (e.g., dd, J = 11.5, 4.8 Hz) for H-7 suggests an axial orientation, which implies an equatorial substituent. Conversely, smaller coupling constants (e.g., dd, J = 3.12, 2.34 Hz) are indicative of an equatorial proton and thus an axial substituent.[4]

  • NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment reveals spatial proximities between protons. Correlations between the proton at the stereocenter and other protons with known stereochemistry can elucidate its relative configuration.

Q4: My sample is available in a very small quantity. What is the best approach for structure elucidation?

A4: For mass-limited samples, modern NMR probes, such as cryogenic probes, significantly enhance sensitivity, allowing for the acquisition of high-quality data from microgram quantities of material.[7]

Recommended Workflow for Limited Samples:

  • Prioritize 1H NMR: A high-quality 1D proton spectrum is the most crucial starting point.

  • HSQC for 1H-13C Correlations: A Heteronuclear Single Quantum Coherence (HSQC) experiment is more sensitive than a 1D 13C experiment and provides direct one-bond proton-carbon correlations.[7]

  • HMBC for Connectivity: An HMBC experiment will be essential to establish the carbon skeleton and connect different spin systems.

  • Consider Micro-NMR Tubes: Using smaller diameter NMR tubes (e.g., 1 mm) can also improve sensitivity for very small sample volumes.[7]

Data Presentation: Characteristic NMR Shifts

The following tables summarize typical 1H and 13C NMR chemical shift ranges for the ent-kaurane skeleton. Note that these are general ranges and actual values can vary depending on substitution patterns.

Table 1: General 1H NMR Chemical Shift Ranges for ent-Kaurane Diterpenoids

Proton(s)Chemical Shift (δ, ppm) RangeMultiplicity (Typical)
H3-180.80 - 1.25s
H3-190.65 - 1.10s
H3-200.95 - 1.30s
H2-17 (exocyclic methylene)4.70 - 5.20br s, br s
H-132.50 - 2.80m

Table 2: General 13C NMR Chemical Shift Ranges for ent-Kaurane Diterpenoids

CarbonChemical Shift (δ, ppm) Range
C-430.0 - 45.0
C-1035.0 - 50.0
C-16150.0 - 160.0
C-17100.0 - 110.0
C-1825.0 - 35.0
C-1915.0 - 25.0
C-2014.0 - 20.0

Experimental Protocols

Standard 1D and 2D NMR Experiments for ent-Kaurane Diterpenoid Structure Elucidation

A combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is essential for the complete and unambiguous structure determination of ent-kaurane diterpenoids.[4][5]

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl3, CD3OD, C6D6).

  • Filter the solution into a 5 mm NMR tube.

  • For quantitative measurements, ensure complete dissolution and use a suitable internal standard if necessary.

NMR Spectrometer Parameters (General Guidelines for a 400 or 500 MHz spectrometer): [1]

  • 1H NMR:

    • Spectral Width: ~12-16 ppm

    • Acquisition Time: 2-3 s

    • Relaxation Delay: 1-2 s

    • Number of Scans: 16-64

  • 13C NMR:

    • Spectral Width: ~200-240 ppm

    • Acquisition Time: 1-1.5 s

    • Relaxation Delay: 2-3 s

    • Number of Scans: 1024 or more, depending on concentration

  • COSY (Correlation Spectroscopy): Used to identify 1H-1H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about stereochemistry and 3D structure.

Visualizations

The following diagrams illustrate key workflows and relationships in the NMR analysis of ent-kaurane diterpenoids.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis 1D_NMR 1D NMR (1H, 13C, DEPT) Assign_Protons Assign Proton Spin Systems (COSY, 1H NMR) 1D_NMR->Assign_Protons 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 2D_NMR->Assign_Protons Assign_Carbons Assign Carbons (HSQC, HMBC, DEPT) Assign_Protons->Assign_Carbons Connect_Fragments Connect Fragments (HMBC) Assign_Carbons->Connect_Fragments Stereochemistry Determine Stereochemistry (NOESY, J-couplings) Connect_Fragments->Stereochemistry Structure_Elucidation Final Structure Stereochemistry->Structure_Elucidation

Caption: Workflow for NMR-based structure elucidation of ent-kaurane diterpenoids.

hmbc_logic Proton_Signals Known Proton Signals (e.g., Methyl Protons H3-18, H3-20) HMBC_Experiment HMBC Spectrum Proton_Signals->HMBC_Experiment Quaternary_Carbon Unassigned Quaternary Carbon (e.g., C-4, C-10) Quaternary_Carbon->HMBC_Experiment Correlation_Observed Observe 2J or 3J Correlation HMBC_Experiment->Correlation_Observed Assignment_Made Assign Quaternary Carbon Correlation_Observed->Assignment_Made

Caption: Logic for assigning quaternary carbons using HMBC correlations.

References

avoiding degradation of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the degradation of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound for research and development purposes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Loss of Potency or Inconsistent Experimental Results

If you observe a decrease in the biological activity of your compound or inconsistent results between experiments, it may be due to chemical degradation.

Possible Causes and Solutions:

CauseRecommended Action
Ester Hydrolysis The cinnamoyl ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2][3] This will yield ent-kaurenoic acid and cinnamic acid. Ensure that the compound is stored in a neutral, aprotic solvent if in solution. For long-term storage, it is best to store the compound as a dry powder.
Oxidation The kaurene backbone, particularly the exocyclic double bond, can be susceptible to oxidation from atmospheric oxygen.[4][5][6] Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.
Photodegradation Cinnamate (B1238496) derivatives can undergo isomerization and degradation upon exposure to UV light.[7][8][9] Store the compound in an amber vial or a container protected from light.
Improper Storage Temperature Elevated temperatures can accelerate the rate of all degradation pathways. Store the compound at or below the recommended temperature.

Experimental Protocol: Assessing Compound Purity via HPLC

To determine if degradation has occurred, you can assess the purity of your sample using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound sample (stored and reference standard)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water with 0.1% formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your stored this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a fresh solution of a reference standard of this compound at the same concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable gradient, for example, 60% B, and increase to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm and 280 nm (to detect both the kaurenoic acid and cinnamate moieties)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the reference standard solution to determine the retention time of the intact compound.

    • Inject your stored sample solution.

    • Compare the chromatograms. The presence of additional peaks in your stored sample indicates the presence of degradation products. The peak area of the main compound can be used to quantify the extent of degradation relative to the reference standard.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. These conditions minimize exposure to moisture, oxygen, and light, which are the primary drivers of degradation.

Q2: How should I store solutions of this compound?

If you need to store the compound in solution, use a dry, aprotic solvent such as anhydrous DMSO or ethanol. Prepare small aliquots to avoid repeated freeze-thaw cycles. Store the solutions at -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but it is crucial to protect the solution from light. A datasheet for the compound suggests that stock solutions can be stored below -20°C for several months.[10]

Q3: What are the likely degradation products of this compound?

The primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the ester bond to form ent-kaurenoic acid and cinnamic acid.[1][2][3]

  • Oxidation: Oxidation of the double bond in the kaurene skeleton can lead to various oxygenated derivatives.[4][5][6]

  • Photodegradation: Isomerization of the cinnamate double bond (trans to cis) or fragmentation of the molecule upon exposure to UV light.[7][8][9]

Q4: I've noticed a change in the color of my solid compound. What does this mean?

A change in color, such as yellowing, can be an indicator of degradation.[11] This could be due to the formation of conjugated systems resulting from oxidation or other complex degradation reactions. It is recommended to check the purity of the compound by HPLC if a color change is observed.

Q5: Can I use water to dissolve this compound?

It is not recommended to dissolve the compound in aqueous solutions for storage due to the risk of ester hydrolysis.[1][2][3] If an aqueous buffer is required for an experiment, prepare the solution fresh and use it immediately. Ensure the pH of the buffer is close to neutral to minimize acid- or base-catalyzed hydrolysis.

Visualizing Degradation and Experimental Workflows

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

A This compound B Hydrolysis (Acid/Base, H2O) A->B C Oxidation (O2) A->C D Photodegradation (UV Light) A->D E ent-Kaurenoic Acid + Cinnamic Acid B->E F Oxidized Kaurene Derivatives C->F G Isomers and Fragmentation Products D->G start Loss of Activity Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No correct_storage Correct Storage Conditions and Re-test improper_storage->correct_storage hplc_analysis Perform HPLC Purity Analysis proper_storage->hplc_analysis degraded Degradation Confirmed hplc_analysis->degraded not_degraded No Degradation degraded->not_degraded No discard Discard and Use New Aliquot degraded->discard Yes troubleshoot_assay Troubleshoot Experimental Assay not_degraded->troubleshoot_assay

References

Technical Support Center: Enhancing the Resolution of Kaurane Diterpenoids in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the separation of kaurane (B74193) diterpenoids using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource offers detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter while developing and running your RP-HPLC methods for kaurane diterpenoid analysis.

Issue 1: Poor Resolution Between Kaurane Diterpenoid Peaks

Question: I am observing poor resolution or co-elution of my kaurane diterpenoid standards or in my sample extract. How can I improve the separation?

Answer:

Poor resolution is a common challenge, especially with structurally similar kaurane diterpenoids. Here are several strategies to enhance separation, ranging from simple mobile phase adjustments to more involved method modifications.

Initial Steps:

  • Optimize Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase is critical.[1][2][3]

    • Solvent Selection: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in RP-HPLC.[4] Acetonitrile generally provides lower viscosity and better peak shape, while methanol can offer different selectivity.[1][4] If you are using acetonitrile and observing poor resolution, switching to methanol or using a ternary mixture (e.g., acetonitrile/methanol/water) can alter the selectivity and improve separation.[5][6]

    • Adjusting Solvent Strength: In reversed-phase mode, decreasing the organic solvent percentage will increase retention times and can improve the resolution of early eluting peaks.[7] Make small, incremental adjustments (e.g., 2-5% decrease in organic solvent) to observe the effect on your separation.

    • pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[1][2][8] For kaurane diterpenoids, which may contain carboxylic acid moieties (e.g., kaurenoic acid), adjusting the pH can be crucial. Using a buffer to maintain a consistent pH is recommended. For acidic analytes, a lower pH (e.g., 2.5-3.5) will suppress ionization, leading to better retention and sharper peaks.[9]

  • Consider Gradient Elution: If your sample contains kaurane diterpenoids with a wide range of polarities, isocratic elution may not provide adequate resolution for all compounds.[10][11][12]

    • Isocratic vs. Gradient Elution: Isocratic elution uses a constant mobile phase composition, which is simpler and often sufficient for less complex samples.[11][12] Gradient elution involves changing the mobile phase composition during the run, typically by increasing the organic solvent concentration.[10][12][13] This is highly effective for complex mixtures as it can sharpen peaks and reduce analysis time.[10][12][13][14]

    • Optimizing the Gradient: Start with a shallow gradient to maximize resolution. You can then optimize the gradient slope and duration to achieve the desired separation within a reasonable timeframe.

Advanced Strategies:

  • Change Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase.[15]

    • While C18 columns are the most common choice for non-polar compounds like kaurane diterpenoids, other phases can offer different selectivities.[7] A phenyl-hexyl or a C8 column could provide alternative retention mechanisms and improve resolution.[7]

  • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[9][15] However, be mindful of the thermal stability of your analytes.

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and enhance resolution, although it will also increase the run time.[15][16]

Issue 2: Peak Tailing in Kaurane Diterpenoid Analysis

Question: My kaurane diterpenoid peaks are showing significant tailing. What are the possible causes and solutions?

Answer:

Peak tailing can compromise peak integration and reduce resolution. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the kaurane diterpenoids, leading to tailing.[17]

    • Solution: Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanol groups, minimizing these interactions.[17][18] Using a modern, end-capped column with low silanol activity is also highly recommended.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[19][20]

    • Solution: Reduce the injection volume or dilute your sample.[19]

  • Contaminated Guard Column or Column Inlet: Particulates from the sample or mobile phase can accumulate on the guard column or at the head of the main column, causing peak shape issues.

    • Solution: Replace the guard column and/or clean the main column according to the manufacturer's instructions. Always filter your samples and mobile phases to prevent this.[4][18]

  • Mismatch Between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[8][21]

    • Solution: Ideally, dissolve your sample in the initial mobile phase.[21] If solubility is an issue, use the weakest solvent possible that will dissolve the sample.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an RP-HPLC method for kaurane diterpenoids?

A1: A good starting point is a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a gradient elution. For the mobile phase, begin with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or phosphoric acid to control pH and improve peak shape. A typical starting gradient could be 50-90% B over 20-30 minutes, with a flow rate of 1.0 mL/min. Monitor the effluent at a wavelength around 210-220 nm, where many diterpenoids exhibit some absorbance.

Q2: How should I prepare my plant extracts for kaurane diterpenoid analysis by HPLC?

A2: Proper sample preparation is crucial to protect your column and ensure reproducible results.[21][22] A general protocol involves:

  • Extraction: Perform a solvent extraction of the plant material. Ethanol (B145695) or methanol are common choices.[23]

  • Concentration: Evaporate the solvent to obtain a crude extract.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and enrich the kaurane diterpenoid fraction. A C18 SPE cartridge is often suitable.

  • Filtration: Before injection, the final sample must be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[4]

Q3: Should I use an isocratic or gradient elution for my analysis?

A3: The choice depends on your sample complexity.[10]

  • Isocratic elution is suitable for simple mixtures containing a few kaurane diterpenoids with similar polarities. It is also preferred for quality control applications where a specific compound is being quantified.[11]

  • Gradient elution is generally recommended for complex plant extracts containing multiple kaurane diterpenoids with a wide range of polarities.[10][12][14] It provides better resolution for complex mixtures and can shorten the analysis time for strongly retained compounds.[10][12]

Q4: My baseline is noisy. What can I do to fix it?

A4: A noisy baseline can interfere with the detection and quantification of low-concentration analytes. Common causes and solutions include:

  • Air Bubbles in the System: Degas your mobile phase using sonication or helium sparging.[4][18] Purge the pump to remove any trapped bubbles.[19]

  • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared buffers.[8][18][20] Contamination can lead to "ghost peaks," especially in gradient elution.[18]

  • Detector Issues: A failing lamp in a UV detector can cause baseline noise. Check the lamp's lifetime and replace it if necessary.

  • Improper Mixing: Ensure your mobile phase components are thoroughly mixed, especially for isocratic methods.

Data and Protocols

Table 1: Mobile Phase Optimization Strategies and Expected Outcomes
Parameter AdjustedChangeExpected Outcome on ResolutionPotential Drawbacks
Organic Modifier % DecreaseIncrease (for early eluting peaks)Longer run times, broader peaks for late-eluting compounds.
Organic Modifier Type Switch (e.g., ACN to MeOH)Change in selectivity, potential for improved resolution.May require re-optimization of the entire method.
Mobile Phase pH Lower (for acidic analytes)Improved peak shape, increased retention.Potential for hydrolysis of some stationary phases at very low pH.
Flow Rate DecreaseIncreaseLonger analysis time, potential for band broadening due to diffusion.
Temperature IncreaseDecrease in peak width, potential for improved resolution.Risk of analyte degradation, potential change in selectivity.
Experimental Protocol: Basic Sample Preparation of a Plant Extract
  • Extraction: Macerate 1 gram of dried, powdered plant material with 20 mL of ethanol in a conical flask. Sonicate for 30 minutes at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction on the plant residue with another 20 mL of ethanol to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reconstitution: Dissolve a known amount of the crude extract (e.g., 10 mg) in 1 mL of the initial mobile phase composition.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Visual Guides

HPLC_Troubleshooting_Workflow start Poor Peak Resolution optimize_mp Optimize Mobile Phase (Solvent Ratio, pH) start->optimize_mp end_good Resolution Achieved optimize_mp->end_good Success use_gradient Implement Gradient Elution? optimize_mp->use_gradient Resolution still poor isocratic Optimize Isocratic Method use_gradient->isocratic No gradient Optimize Gradient Profile use_gradient->gradient Yes isocratic->end_good Success change_column Change Column Chemistry (e.g., C18 to Phenyl) isocratic->change_column gradient->end_good Success gradient->change_column change_column->end_good Success adjust_params Adjust Temp. / Flow Rate change_column->adjust_params adjust_params->end_good Success

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Sample_Prep_Workflow extraction Solvent Extraction (e.g., Ethanol) concentration Evaporation (Rotovap) extraction->concentration cleanup Optional: SPE Cleanup (e.g., C18 Cartridge) concentration->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration injection HPLC Injection filtration->injection

Caption: Standard workflow for preparing plant extracts for HPLC analysis.

References

Technical Support Center: Maximizing Ent-Kaurane Diterpenoid Yields from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the yield of ent-kaurane diterpenoids from your plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of ent-kaurane diterpenoids from plant extracts?

A1: The final yield is a culmination of several factors, starting from the plant material itself to the final extraction and quantification methods. Key influencing factors include:

  • Plant Material Quality: The genetic makeup, age, and health of the plant, as well as the specific part of the plant being used (e.g., leaves, stems, roots), significantly impact the concentration of target compounds.[1] The time of harvest can also be critical; for instance, the content of oridonin (B1677485) and ponicidin (B1255605) in Rabdosia rubescens is highest between August and September.[2]

  • Extraction Method and Parameters: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) and the optimization of parameters such as solvent type, solvent-to-solid ratio, temperature, and extraction time are crucial for maximizing yield.[3][4]

  • Elicitation and Environmental Stress: The biosynthesis of secondary metabolites, including ent-kaurane diterpenoids, is often a response to biotic or abiotic stress.[5] Applying elicitors like methyl jasmonate or salicylic (B10762653) acid, or manipulating environmental conditions such as light and temperature, can stimulate the plant's natural defense mechanisms and increase the production of these compounds.[6]

  • Post-Extraction Handling: Proper storage and handling of the extract are necessary to prevent degradation of the target compounds.

Q2: I have a very low yield of my target ent-kaurane diterpenoid. What are the most common reasons for this?

A2: Low yields are a common issue in natural product extraction. The most likely culprits include:

  • Poor Initial Extraction: The chosen solvent may not be optimal for your target compound, or the extraction time and temperature may be insufficient. For weakly polar tetracyclic diterpenoids like oridonin, a 60% ethanol (B145695) solution has been found to be effective.[7]

  • Degradation of the Compound: Ent-kaurane diterpenoids can be sensitive to heat, light, and pH. Excessive temperatures during extraction or evaporation can lead to degradation.

  • Suboptimal Plant Material: The concentration of the target compound in the plant material may be naturally low or may have decreased due to improper harvesting, drying, or storage.

  • Loss During Purification: Significant amounts of the compound can be lost during subsequent purification steps like liquid-liquid partitioning or chromatography if the conditions are not optimized.

Q3: Can I use plant cell cultures to produce ent-kaurane diterpenoids instead of extracting from whole plants?

A3: Yes, plant cell culture is a viable alternative for the production of ent-kaurane diterpenoids. This method offers several advantages, including a controlled production environment, independence from geographical and seasonal variations, and the potential for process optimization to achieve higher yields. However, developing a stable and high-producing cell line can be a time-consuming process.

Troubleshooting Guides

Issue 1: Low Yield in the Crude Extract
Possible Cause Troubleshooting Steps
Inefficient Solvent System The polarity of the extraction solvent is critical. For ent-kaurane diterpenoids, which can range from non-polar to moderately polar, a systematic approach to solvent selection is recommended. Start with a solvent of intermediate polarity, such as ethanol or methanol (B129727), and consider using solvent mixtures (e.g., ethanol-water) to fine-tune the polarity. For oridonin, a 60-75.9% ethanol concentration has been shown to be effective.[7][8]
Suboptimal Extraction Parameters Systematically optimize the solvent-to-solid ratio, extraction temperature, and extraction time. An increased solvent-to-solid ratio generally improves extraction efficiency up to a certain point.[4][9] Elevated temperatures can enhance solubility and diffusion but may also lead to degradation of thermolabile compounds. Advanced extraction techniques like ultrasound-assisted extraction (UAE) can often increase yield and reduce extraction time.[3]
Poor Quality Plant Material Ensure that the plant material is correctly identified, harvested at the optimal time, and properly dried and stored. The content of ent-kaurane diterpenoids can vary significantly between different plant parts (leaves, stems, etc.).[1] Whenever possible, use fresh or properly preserved plant material.
Issue 2: Significant Compound Loss During Sample Clean-up
Possible Cause Troubleshooting Steps
Incorrect Liquid-Liquid Partitioning Ensure the solvents used for partitioning have appropriate polarities to separate your target compound from impurities. A common strategy is to partition the crude extract between a non-polar solvent (like hexane) to remove lipids and a more polar solvent (like methanol/water) where the diterpenoids will likely reside.
Precipitation of the Compound If the compound precipitates out of solution during processing, it may be due to changes in solvent composition or temperature. Try to maintain the compound in a soluble state by using appropriate solvent mixtures.
Degradation During Evaporation When concentrating the extract, use a rotary evaporator at a low temperature (e.g., < 40°C) to minimize thermal degradation.

Strategies for Yield Enhancement

Optimization of Extraction Parameters

The efficiency of the initial extraction is a critical determinant of the final yield. The following tables summarize the impact of key extraction parameters.

Table 1: Effect of Solvent-to-Solid Ratio on Extraction Yield of Phenolic Compounds (as a proxy for secondary metabolites)

Solvent-to-Solid Ratio (mL/g)Total Phenolic Content ( g/100g )
10:1~2.5 (water), ~5.0 (50% acetone)
20:1~3.5 (water), ~7.0 (50% acetone)
40:1~4.8 (water), ~9.0 (50% acetone)
60:1~5.5 (water), ~10.1 (50% acetone)
80:1~5.5 (water), ~10.1 (50% acetone)
Data adapted from a study on date seeds, illustrating the general principle of increasing yield with higher solvent ratios up to a saturation point.[10]

Table 2: Effect of Ultrasound-Assisted Extraction (UAE) Parameters on Triterpenoid Yield

ParameterRange StudiedOptimal Condition for Max Yield
Ultrasonic Power150 - 350 W322.50 W
Extraction Temperature30 - 60 °C50.63 °C
Extraction Time5 - 45 min44.90 min
Data from a study on the extraction of triterpenoids from Curculigo orchioides, demonstrating the optimization of UAE parameters.[11]
Elicitation Strategies

Elicitors are compounds that induce a defense response in plants, often leading to an increase in the production of secondary metabolites.

Table 3: Effect of Methyl Jasmonate (MeJA) on Terpenoid Production

MeJA Concentration (µM)Relative Increase in Triterpene Content
501.68-fold
1507.5-fold
250Lower than 150 µM
Data from a study on Ganoderma applanatum, indicating a dose-dependent effect of MeJA on triterpene production.[12]

Table 4: Effect of Salicylic Acid (SA) on Secondary Metabolite Production

SA Concentration (mM)Increase in Total Phenolic ProductionIncrease in Total Flavonoid Production
0.1~20%~4%
0.5~40%~50%
0.9~61%~91%
1.3~55%~80%
Data from a study on Mucuna macrocarpa, showing that an optimal concentration of SA can significantly boost the production of phenolics and flavonoids.[13]
Abiotic Stress

Manipulating environmental conditions can also enhance the production of ent-kaurane diterpenoids.

Table 5: Effect of Photoperiod on ent-Kaurene (B36324) Accumulation

ConditionPlant SpeciesRelative Accumulation Rate
Short Day (SD)Spinach1x
Long Day (LD)Spinach3x
Short Day (SD)Agrostemma githago1x
Long Day (LD)Agrostemma githago2.5x
Data from a study showing that long-day conditions significantly enhance ent-kaurene biosynthesis.[6][14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Oridonin from Rabdosia rubescens

This protocol is based on an optimized method for extracting oridonin.[8]

  • Sample Preparation: Dry the aerial parts of Rabdosia rubescens at a moderate temperature (e.g., 40-50°C) and grind into a fine powder (approximately 60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel.

    • Add 32.6 mL of 75.9% ethanol (solvent-to-solid ratio of 32.6:1).

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction for 35.7 minutes at a controlled temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the sample using HPLC-UV for the quantification of oridonin.

Protocol 2: HPLC-UV Quantification of Oridonin

This protocol is adapted from a method for the determination of oridonin in Rabdosia rubescens.[2][15]

  • Chromatographic Conditions:

    • Column: ODS-C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol : 0.3% Phosphoric Acid in water (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 238 nm.

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of oridonin standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 100 µg/mL.

  • Sample Analysis:

    • Inject the prepared sample solution and the calibration standards into the HPLC system.

    • Identify the oridonin peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the oridonin standards against their concentrations.

    • Determine the concentration of oridonin in the sample by interpolating its peak area on the calibration curve.

    • Calculate the final yield of oridonin in the original plant material (e.g., in mg/g of dry weight).

Visualizations

Biosynthetic and Signaling Pathways

ent_Kaurane_Biosynthesis cluster_enzymes Key Enzymes GGPP Geranylgeranyl pyrophosphate (GGPP) ent_CPP ent-Copalyl diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS ent_Kaurenoids ent-Kaurane Diterpenoids ent_Kaurene->ent_Kaurenoids P450s, etc. ent_CPS ent-Copalyl diphosphate synthase ent_KS ent-Kaurene synthase P450s Cytochrome P450 monooxygenases

Caption: Biosynthetic pathway of ent-kaurane diterpenoids from GGPP.

Elicitor_Signaling_Pathway cluster_MeJA Methyl Jasmonate (MeJA) Signaling cluster_SA Salicylic Acid (SA) Signaling MeJA Methyl Jasmonate (MeJA) COI1 COI1 Receptor MeJA->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses TPS_genes Terpene Synthase (TPS) Genes MYC2->TPS_genes activates transcription of Crosstalk Crosstalk between pathways (can be synergistic or antagonistic) MYC2->Crosstalk ent_Kaurenoids ent-Kaurane Diterpenoids TPS_genes->ent_Kaurenoids leads to increased biosynthesis of SA Salicylic Acid (SA) NPR1_oligomer NPR1 (oligomer) in cytoplasm SA->NPR1_oligomer induces monomerization of NPR1_monomer NPR1 (monomer) in nucleus NPR1_oligomer->NPR1_monomer translocates to TGA TGA Transcription Factors NPR1_monomer->TGA interacts with Defense_genes Defense-related Genes (including some TPS) TGA->Defense_genes activates transcription of TGA->Crosstalk Defense_genes->ent_Kaurenoids leads to increased biosynthesis of

Caption: Simplified signaling pathways of MeJA and SA leading to terpenoid biosynthesis.

References

Validation & Comparative

A Comparative Analysis of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the efficacy of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid versus the widely-used chemotherapeutic agent, paclitaxel (B517696), in cancer cell lines is not available in current scientific literature. However, an examination of paclitaxel's established mechanisms and the burgeoning research into kaurane (B74193) diterpenoids, a class of compounds to which ent-3β-Cinnamoyloxykaur-16-en-19-oic acid belongs, offers valuable insights for the research and drug development community.

This guide synthesizes the available experimental data for paclitaxel and related kaurane diterpenoids to provide a comparative framework, highlighting the therapeutic potential and mechanisms of action of these compounds.

Paclitaxel: A Snapshot of a Chemotherapeutic Mainstay

Paclitaxel, a complex diterpene originally isolated from the Pacific yew tree, is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.

Mechanism of Action

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interference with the normal function of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.

dot graph "Paclitaxel_Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#202124", penwidth=1.5];

paclitaxel [label="Paclitaxel", fillcolor="#4285F4"]; beta_tubulin [label="β-tubulin subunit\nof microtubules", fillcolor="#EA4335"]; microtubule_stabilization [label="Microtubule Stabilization", fillcolor="#FBBC05"]; mitotic_spindle_dysfunction [label="Mitotic Spindle Dysfunction", fillcolor="#34A853"]; g2_m_arrest [label="G2/M Phase Arrest", fillcolor="#5F6368"]; apoptosis [label="Apoptosis", fillcolor="#EA4335"];

paclitaxel -> beta_tubulin [label="Binds to"]; beta_tubulin -> microtubule_stabilization [label="Promotes"]; microtubule_stabilization -> mitotic_spindle_dysfunction; mitotic_spindle_dysfunction -> g2_m_arrest; g2_m_arrest -> apoptosis; } caption { label = "Figure 1: Paclitaxel's Mechanism of Action"; fontsize = 12; fontcolor = "#202124"; }

In Vitro Efficacy of Paclitaxel

The cytotoxic effects of paclitaxel are well-documented across a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
VariousVarious2.5 - 7.524
MCF-7Breast Cancer3.5 µMNot Specified
MDA-MB-231Breast Cancer0.3 µMNot Specified
SKBR3Breast Cancer4 µMNot Specified
BT-474Breast Cancer19 nMNot Specified
NSCLCNon-Small Cell Lung Cancer27 nM120
SCLCSmall Cell Lung Cancer<3.2 nM (sensitive lines)120

The Emerging Potential of Kaurane Diterpenoids in Oncology

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a member of the kaurane diterpenoid family of natural products. While direct data on this specific compound is scarce, research on structurally related kaurane diterpenoids suggests a potential for anticancer activity, often through the induction of apoptosis and cell cycle arrest.

Insights from a Related Compound: ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

Studies on 5F, a kaurane diterpenoid isolated from Pteris semipinnata L, have demonstrated its ability to induce apoptosis in various cancer cell lines, including nasopharyngeal, lung, and thyroid carcinoma cells.

5F has been shown to induce apoptosis through the mitochondrial pathway. This involves the translocation of Bax to the mitochondria, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspases 9 and 3. Furthermore, 5F can induce cell cycle arrest at the G2/M phase.

dot graph "5F_Apoptotic_Pathway" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#202124", penwidth=1.5];

compound_5F [label="ent-11α-hydroxy-15-oxo-kaur-\n16-en-19-oic-acid (5F)", fillcolor="#4285F4"]; bax [label="Bax Translocation\nto Mitochondria", fillcolor="#34A853"]; bcl2 [label="Bcl-2 Downregulation", fillcolor="#EA4335"]; cytochrome_c [label="Cytochrome c Release", fillcolor="#FBBC05"]; caspase9 [label="Caspase-9 Activation", fillcolor="#5F6368"]; caspase3 [label="Caspase-3 Activation", fillcolor="#5F6368"]; apoptosis [label="Apoptosis", fillcolor="#EA4335"];

compound_5F -> bax; compound_5F -> bcl2; bax -> cytochrome_c; bcl2 -> cytochrome_c [arrowhead=tee]; cytochrome_c -> caspase9; caspase9 -> caspase3; caspase3 -> apoptosis; } caption { label = "Figure 2: Apoptotic Pathway of 5F"; fontsize = 12; fontcolor = "#202124"; }

Experimental Protocols

A summary of the standard experimental protocols used to evaluate the efficacy of anticancer compounds is provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., paclitaxel or a kaurane diterpenoid) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan (B1609692) product.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

dot graph "MTT_Assay_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#202124", penwidth=1.5];

start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#4285F4"]; treat_cells [label="Treat with Compound", fillcolor="#34A853"]; add_mtt [label="Add MTT Reagent", fillcolor="#FBBC05"]; solubilize [label="Solubilize Formazan", fillcolor="#EA4335"]; read_absorbance [label="Read Absorbance", fillcolor="#5F6368"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> seed_cells; seed_cells -> treat_cells; treat_cells -> add_mtt; add_mtt -> solubilize; solubilize -> read_absorbance; read_absorbance -> end; } caption { label = "Figure 3: MTT Assay Workflow"; fontsize = 12; fontcolor = "#202124"; }

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment : Cells are treated with the test compound for a predetermined time.

  • Cell Harvesting : Adherent and floating cells are collected and washed.

  • Staining : Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane, i.e., necrotic or late apoptotic cells).

  • Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting : Similar to the apoptosis assay.

  • Fixation : Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining : Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide, in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry Analysis : The DNA content of the cells is measured by flow cytometry. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

While paclitaxel remains a potent and widely used anticancer drug with a well-established mechanism of action, the emergence of novel natural products like kaurane diterpenoids presents exciting avenues for cancer therapy. The available data on compounds structurally related to ent-3β-Cinnamoyloxykaur-16-en-19-oic acid suggest that this class of molecules may exert its anticancer effects through the induction of apoptosis and cell cycle arrest, pathways that are also modulated by paclitaxel.

However, a definitive comparison requires direct experimental evaluation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid in a panel of cancer cell lines. Future studies should focus on determining its IC50 values, elucidating its precise mechanism of action, and exploring its potential synergistic effects with existing chemotherapeutic agents. Such research is crucial for determining the therapeutic potential of this and other novel kaurane diterpenoids in the field of oncology.

Unveiling the Bioactivity of Cinnamoyloxy-Substituted Kaurane Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of cinnamoyloxy-substituted kaurane (B74193) diterpenoids. While direct and extensive SAR studies on this specific hybrid scaffold are limited in the reviewed literature, this document synthesizes available data on kaurane diterpenoids and the influence of cinnamoyl moieties on other molecular frameworks to infer potential SAR trends. The following sections present quantitative data on the bioactivity of parent kaurane diterpenoids, detailed experimental protocols for key assays, and visual representations of experimental workflows and hypothetical SAR.

Kaurane diterpenoids, a class of natural products, have garnered significant attention for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[1][2] The tetracyclic kaurane skeleton serves as a versatile scaffold for chemical modifications aimed at enhancing potency and selectivity. Cinnamic acid and its derivatives are also well-known for their wide range of pharmacological properties. The strategic combination of these two pharmacophores through an ester linkage to form cinnamoyloxy-substituted kaurane diterpenoids presents a promising avenue for the development of novel therapeutic agents. This guide explores the foundational knowledge that can inform the rational design and evaluation of this intriguing class of compounds.

Comparative Biological Activity of Kaurane Diterpenoids

To establish a baseline for understanding the potential effects of cinnamoyloxy substitution, the following table summarizes the cytotoxic and anti-inflammatory activities of various parent kaurane diterpenoids as reported in the literature. This data highlights the inherent bioactivity of the kaurane scaffold and provides a reference for future comparative studies.

CompoundBiological ActivityCell Line/ModelIC50/ActivityReference
Kongeniod ACytotoxicityHL-600.47 µM[3]
Kongeniod BCytotoxicityHL-600.58 µM[3]
Kongeniod CCytotoxicityHL-601.27 µM[3]
Crotonmekongenin ACytotoxicityFaDu0.48 µg/mL[4]
Crotonmekongenin ACytotoxicityHT-290.63 µg/mL[4]
Crotonmekongenin ACytotoxicitySH-SY5Y0.45 µg/mL[4]
Isodon serra Compound 1NO Production InhibitionLPS-stimulated BV-2 cells15.6 µM[5]
Isodon serra Compound 9NO Production InhibitionLPS-stimulated BV-2 cells7.3 µM[5]

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of kaurane diterpenoids. These protocols provide a foundation for the design of future studies on cinnamoyloxy-substituted derivatives.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HL-60, FaDu, HT-29) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7 or BV-2) are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm.

  • Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-only treated wells.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate a typical experimental workflow for evaluating the biological activity of novel compounds and a proposed structure-activity relationship for cinnamoyloxy-substituted kaurane diterpenoids based on inferred knowledge.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR A Kaurane Diterpenoid Scaffold C Esterification Reaction A->C B Cinnamic Acid Derivatives B->C D Purification & Structural Elucidation (NMR, MS) C->D E Cytotoxicity Screening (e.g., MTT Assay) D->E F Anti-inflammatory Screening (e.g., NO Assay) D->F G Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->G F->G H IC50 Determination G->H I Structure-Activity Relationship (SAR) Analysis H->I

Caption: Experimental workflow for the synthesis and biological evaluation of cinnamoyloxy-substituted kaurane diterpenoids.

G cluster_0 Kaurane Scaffold Modifications cluster_1 Cinnamoyl Moiety Modifications cluster_2 Biological Activity A Hydroxylation/Acetylation at various positions F Cytotoxicity A->F Influences potency G Anti-inflammatory Activity A->G Modulates activity B Presence of α,β-unsaturated ketone B->F Generally increases cytotoxicity C Stereochemistry C->F Can affect binding affinity D Substitution on the phenyl ring (e.g., -OH, -OCH3, -NO2) D->F Significant impact on activity D->G Modulates anti-inflammatory effect E Position of substitution (ortho, meta, para) E->F Affects electronic properties and potency E->G Influences activity

Caption: Proposed structure-activity relationship (SAR) for cinnamoyloxy-substituted kaurane diterpenoids.

Concluding Remarks

The synthesis and biological evaluation of cinnamoyloxy-substituted kaurane diterpenoids represent a promising area of research for the discovery of new therapeutic leads. The existing data on parent kaurane diterpenoids suggest that the core scaffold possesses significant cytotoxic and anti-inflammatory potential. The introduction of a cinnamoyl moiety is hypothesized to modulate this activity based on the substitution pattern of the aromatic ring. Future research should focus on the systematic synthesis of a library of these hybrid compounds to elucidate a definitive structure-activity relationship. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for such investigations, paving the way for the rational design of potent and selective drug candidates.

References

A Comparative Analysis of ent-Kaurane Diterpenoids from Wedelia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ent-kaurane diterpenoids isolated from various Wedelia species. It summarizes their biological activities, details relevant experimental protocols, and visualizes key concepts for enhanced understanding.

The genus Wedelia is a rich source of bioactive secondary metabolites, with ent-kaurane diterpenoids being a prominent class of compounds demonstrating significant therapeutic potential. These tetracyclic diterpenoids have garnered attention for their cytotoxic, anti-inflammatory, and anti-angiogenic properties. This guide focuses on a comparative overview of these compounds isolated from Wedelia trilobata, Wedelia prostrata, and Wedelia chinensis, presenting key data to facilitate research and development in this area.

Comparative Analysis of Bioactive ent-Kaurane Diterpenoids

The following tables summarize the identified ent-kaurane diterpenoids from different Wedelia species and their reported cytotoxic activities. While a direct quantitative comparison of yields is challenging due to variations in extraction and reporting methods across studies, this compilation provides a qualitative overview of the diterpenoid profiles.

Table 1: ent-Kaurane Diterpenoids Isolated from Different Wedelia Species

Wedelia SpeciesIsolated ent-Kaurane DiterpenoidsReference
Wedelia trilobata3α-tigloyloxypterokaurene L3, ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid, wedelobatin A, wedelobatin B, and 11 other known ent-kaurane diterpenoids.[1][2][3][1][2][3]
Wedelia prostrata3α-angeloyloxy-17-hydroxy-ent-kaur-15-en-19-oic acid, 3α-tigloyloxy-17-hydroxy-ent-kaur-15-en-19-oic acid, 3α-cinnamoyloxykaur-9(11),16-dien-19-oic acid, and five other known compounds.[4][4]
Wedelia chinensisTwelve kaurane (B74193) diterpenoids were isolated from the petroleum ether fraction.[5]

Table 2: Comparative Cytotoxicity (IC50 in µM) of ent-Kaurane Diterpenoids from Wedelia prostrata against HepG2 Cells

CompoundIC50 (µM)
3α-angeloyloxy-17-hydroxy-ent-kaur-15-en-19-oic acid9.55 ± 0.45
3α-tigloyloxy-17-hydroxy-ent-kaur-15-en-19-oic acid11.23 ± 0.89
3α-cinnamoyloxykaur-9(11),16-dien-19-oic acid15.67 ± 1.12
Known Compound 425.34 ± 1.54
Known Compound 538.91 ± 2.03
Known Compound 642.18 ± 2.31
Known Compound 753.92 ± 1.22
Known Compound 8> 100

Data sourced from Wu et al. (2017).[4]

Experimental Protocols

This section outlines the general methodologies employed for the isolation, characterization, and biological evaluation of ent-kaurane diterpenoids from Wedelia species, based on protocols described in the cited literature.

Isolation and Purification of ent-Kaurane Diterpenoids

A general workflow for the extraction and isolation of these compounds is depicted below.

plant Dried Plant Material (e.g., Wedelia prostrata herbs) extraction Extraction (e.g., 95% Ethanol) plant->extraction partition Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition chromatography Column Chromatography (Silica gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc compounds Isolated ent-Kaurane Diterpenoids hplc->compounds start Seed Cancer Cells in 96-well plates treat Treat with varying concentrations of ent-kaurane diterpenoids start->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt Add MTT solution incubate->mtt formazan Formation of Formazan crystals mtt->formazan dissolve Dissolve crystals (e.g., with DMSO) formazan->dissolve measure Measure Absorbance (e.g., at 570 nm) dissolve->measure calculate Calculate IC50 values measure->calculate cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg p PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis Diterpenoid ent-Kaurane Diterpenoid (from W. chinensis) Diterpenoid->VEGFR2 Inhibits

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the putative mechanism of action of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid against other relevant natural and synthetic compounds. By examining experimental data from closely related diterpenoids, we elucidate the likely signaling pathways this compound modulates.

This compound is a diterpenoid isolated from Wedelia trilobata.[1] While direct experimental evidence for its mechanism of action is limited, extensive research on analogous ent-kaurane diterpenoids provides a strong foundation for understanding its biological activity. These related compounds consistently demonstrate potent anti-inflammatory and anti-cancer properties through the modulation of key cellular signaling pathways. This guide will compare the established mechanisms of a related natural compound, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, and a well-characterized synthetic drug, Auranofin, to frame the potential therapeutic actions of this compound.

Comparative Analysis of Bioactive Compounds

The primary mechanism shared among these compounds appears to be the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival. Additionally, modulation of the MAPK and mTOR pathways, along with the induction of apoptosis, are recurring themes in the bioactivity of ent-kaurane diterpenoids.

CompoundTarget Pathway(s)Key EffectsIC50 Values
This compound NF-κB, MAPK, Apoptosis (Putative)Anti-inflammatory, Anti-cancer (Putative)Not available
(3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid NF-κB, MAPK, mTORInhibition of TNF-α, IL-6, and IL-1β production; Reduced phosphorylation of MAPKs and mTOR.[2]Varies by cell line and assay
Auranofin NF-κB, Thioredoxin ReductasePro-apoptotic; Inhibition of IκB kinase (IKK)Varies by cell line and assay
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid NF-κB, Apoptosis (Bax/Bcl-2)Induction of apoptosis and G2/M cell cycle arrest; Increased Bax/Bcl-2 ratio.[3][4][5]Varies by cell line and assay

Postulated Signaling Pathway

Based on the activities of its analogues, this compound likely exerts its effects by inhibiting the NF-κB pathway, leading to a downstream reduction in pro-inflammatory cytokines and cell survival proteins. It may also influence the MAPK pathway and induce apoptosis through the mitochondrial pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB NF_kB NF-κB IκB->NF_kB Gene_Expression Inflammatory & Survival Genes NF_kB->Gene_Expression translocation MAPK_Pathway MAPK Pathway Bax Bax Bcl_2 Bcl_2 Compound ent-3beta-Cinnamoyloxy kaur-16-en-19-oic acid Compound->IKK inhibition Compound->MAPK_Pathway inhibition Compound->Bax promotion Compound->Bcl_2 inhibition

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

To validate the presumed mechanism of action of this compound, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The results are expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins in the signaling pathways.

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound and its comparison with other compounds.

G Start Compound Selection Cell_Culture Cell Line Culture (e.g., Cancer, Immune cells) Start->Cell_Culture Cytotoxicity Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Western_Blot Protein Expression (Western Blot) Mechanism->Western_Blot NFkB_Assay NF-κB Activity Assay (Reporter Assay) Mechanism->NFkB_Assay Data_Analysis Data Analysis & Comparison Apoptosis->Data_Analysis Western_Blot->Data_Analysis NFkB_Assay->Data_Analysis Conclusion Conclusion on MoA Data_Analysis->Conclusion

Caption: A general experimental workflow for comparative mechanism of action studies.

References

comparing the efficacy of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid with standard anti-leishmanial drugs

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro efficacy of the natural compound ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid with established anti-leishmanial drugs. This analysis is based on currently available experimental data.

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data for this compound and standard anti-leishmanial drugs. It is crucial to note that the data for this compound is based on enzymatic assays, while the data for standard drugs is derived from whole-cell assays (promastigotes and amastigotes).

Table 1: In Vitro Efficacy of this compound against Leishmania major Enzymes

CompoundTarget EnzymeIC50 (µM)
This compoundDihydrofolate reductase-thymidylate synthase (DHFR-TS)[1]6.3[1]
Pteridine reductase 1 (PTR1)[2]<10

Table 2: In Vitro Efficacy of Standard Anti-leishmanial Drugs against Leishmania Species

DrugLeishmania SpeciesParasite StageIC50/EC50
Amphotericin B L. donovaniPromastigotes0.6 - 0.7 µM[3]
L. donovaniIntracellular amastigotes0.1 - 0.4 µM[3]
Miltefosine L. donovaniPromastigotes0.4 - 3.8 µM[3]
L. donovaniIntracellular amastigotes0.9 - 4.3 µM[3]
Pentamidine L. mexicana (wild-type)Amastigotes0.30 µM
L. mexicana (resistant)Promastigotes50 µM
L. mexicana (resistant)Amastigotes70 µM
Paromomycin Various speciesPromastigotes28.6 - 205 µM
Various speciesIntracellular amastigotes0.6 - 61 µM
Sodium Stibogluconate L. donovaniAxenic stages>64 µg/mL
L. donovaniIntracellular amastigotes22 - 28 µg/mL

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for the key assays cited in this guide.

Enzymatic Inhibition Assay (for this compound)

This assay determines the ability of a compound to inhibit the activity of a specific parasite enzyme, in this case, DHFR-TS and PTR1 from Leishmania major.

  • Enzyme Preparation: Recombinant L. major DHFR-TS and PTR1 enzymes are expressed and purified.

  • Assay Reaction: The enzymatic reaction is initiated by adding the substrate (e.g., dihydrofolate for DHFR-TS) to a reaction mixture containing the enzyme and a cofactor (e.g., NADPH).

  • Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.

  • Activity Measurement: The rate of the enzymatic reaction is measured spectrophotometrically by monitoring the change in absorbance of the cofactor (e.g., the oxidation of NADPH at 340 nm).

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

In Vitro Assay against Promastigotes

This assay assesses the direct effect of a compound on the viability of the extracellular, motile form of the Leishmania parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in an appropriate liquid medium (e.g., M199) at 24-26°C until they reach the logarithmic growth phase.

  • Drug Dilution: A serial dilution of the test compound is prepared in the culture medium in a 96-well plate.

  • Parasite Inoculation: A suspension of promastigotes is added to each well to achieve a final density of approximately 1 x 10^6 cells/mL.

  • Incubation: The plate is incubated at 24-26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric method, such as the resazurin (B115843) reduction assay. Metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin.

  • IC50 Calculation: The absorbance is read using a microplate reader, and the IC50 value is calculated from the dose-response curve.

In Vitro Assay against Intracellular Amastigotes

This assay evaluates the efficacy of a compound against the clinically relevant, non-motile form of the parasite that resides within host macrophages.

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774.A1 or THP-1) is seeded in a 96-well plate and allowed to adhere.

  • Infection: The adherent macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: The wells are washed to remove any non-phagocytosed promastigotes.

  • Drug Treatment: Serial dilutions of the test compound are added to the infected macrophages.

  • Incubation: The plate is incubated at 37°C with 5% CO2 for 72 hours.

  • Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done by staining the cells and manually counting under a microscope or by using high-content imaging and automated analysis.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that reduces the number of intracellular amastigotes by 50%, is determined from the dose-response curve.

Mandatory Visualization

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanisms of action and experimental evaluation of anti-leishmanial compounds.

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay p1 Culture Leishmania promastigotes p2 Add serial dilutions of compound p1->p2 p3 Incubate for 72h p2->p3 p4 Assess viability (e.g., Resazurin assay) p3->p4 p5 Calculate IC50 p4->p5 a1 Culture and adhere macrophages a2 Infect macrophages with promastigotes a1->a2 a3 Wash to remove extracellular parasites a2->a3 a4 Add serial dilutions of compound a3->a4 a5 Incubate for 72h a4->a5 a6 Fix, stain, and quantify intracellular amastigotes a5->a6 a7 Calculate IC50 a6->a7

Caption: Experimental workflows for in vitro anti-leishmanial drug screening.

mechanism_of_action cluster_compound This compound cluster_pathway Folate Biosynthesis Pathway cluster_outcome Outcome compound ent-3beta-Cinnamoyloxykaur- 16-en-19-oic acid DHFR DHFR-TS compound->DHFR inhibition PTR1 PTR1 compound->PTR1 inhibition folate Tetrahydrofolate (Essential for DNA synthesis) DHFR->folate PTR1->folate death Parasite Death folate->death depletion leads to

Caption: Proposed mechanism of action for this compound.

standard_drugs_moa cluster_amphob Amphotericin B cluster_miltefosine Miltefosine amphoB Amphotericin B ergosterol Ergosterol (in parasite membrane) amphoB->ergosterol binds to pore Pore Formation ergosterol->pore leakage Ion Leakage pore->leakage death_ampho Parasite Death leakage->death_ampho miltefosine Miltefosine membrane Disrupts Membrane Phospholipid Metabolism miltefosine->membrane apoptosis Induces Apoptosis-like Cell Death miltefosine->apoptosis death_milte Parasite Death membrane->death_milte apoptosis->death_milte

Caption: Simplified mechanisms of action for Amphotericin B and Miltefosine.

References

Assessing the Selectivity of ent-3beta-Cinnamoyloxykaur-16-en-19-oic Acid for Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 5, 2025

Affiliation: Google Research

Abstract

This guide provides a comparative assessment of the selectivity of ent-kaurane diterpenoids for cancer cells over normal cells, with a focus on ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid*. Due to a lack of direct experimental data on the target molecule, this guide utilizes data from structurally similar ent-kaurane diterpenoids to provide a framework for evaluation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the methodologies, potential efficacy, and selectivity of this class of compounds. The guide includes a compilation of cytotoxicity data, detailed experimental protocols, and visualizations of experimental workflows and relevant signaling pathways.

Introduction

Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in oncology research due to their cytotoxic effects on various cancer cell lines. A critical aspect of their potential as therapeutic agents is their selectivity: the ability to kill cancer cells while sparing normal, healthy cells. This selectivity is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. This guide focuses on this compound*, a member of this family. While direct studies on its selectivity are not available in the current literature, data from closely related analogs can provide valuable insights into its potential anticancer properties and selectivity.

Comparative Cytotoxicity Data

While specific data for this compound* is not available, the following tables summarize the cytotoxic activity of structurally related ent-kaurane diterpenoids against various cancer and normal cell lines. This comparative data serves as a surrogate to estimate the potential selectivity of the target compound.

A closely related compound, 3α-cinnamoyloxykaur-9(11),16-dien-19-oic acid , isolated from Wedelia prostrata, has shown cytotoxic activity against the human hepatocellular carcinoma cell line HepG2, with an IC50 value of 53.92 ± 1.22 μM [1]. Unfortunately, the study did not include data on normal cell lines, precluding the calculation of a selectivity index.

To illustrate the concept of selectivity, the following table includes data for other ent-kaurane diterpenoids where cytotoxicity against both cancer and normal cell lines has been evaluated.

Table 1: Cytotoxicity (IC50) of ent-Kaurane Diterpenoid Analogs in Cancer vs. Normal Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
3α-cinnamoyloxykaur-9(11),16-dien-19-oic acidHepG2 (Liver Carcinoma)53.92 ± 1.22Not ReportedNot ReportedNot Calculable[1]
ent-15-oxo-kaur-16-en-19-oic acidPC-3 (Prostate Cancer)~11.5 (3.7 µg/ml)Fibroblasts~46.1 (14.8 µg/ml)~4.0[2]
Eriocalyxin BHepG2, NSCLC-H292, SNU-10400.82, 0.91, 0.79L6 (Rat Myoblast)16.3219.9, 17.9, 20.7[3]
Compound 16 (synthetic derivative)HepG2, NSCLC-H292, SNU-10400.41, 0.33, 0.35L6 (Rat Myoblast)66.03161.0, 200.1, 188.7[3]
Compound 17 (synthetic derivative)HepG2, NSCLC-H292, SNU-10401.15, 1.41, 1.38L6 (Rat Myoblast)67.458.6, 47.8, 48.8[3]
Compound 18 (synthetic derivative)HepG2, NSCLC-H292, SNU-10400.53, 0.42, 0.48L6 (Rat Myoblast)67.95128.2, 161.8, 141.6[3]

Note: IC50 values are presented as reported in the literature. Conversions from µg/ml to µM are approximate. The Selectivity Index (SI) is calculated as IC50 (Normal Cells) / IC50 (Cancer Cells).

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the cytotoxicity and selectivity of novel compounds.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., HepG2, PC-3) and normal cell lines (e.g., primary fibroblasts, L6 myoblasts) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Selectivity Index (SI) Calculation

The selectivity of the compound is determined by calculating the Selectivity Index (SI) using the following formula:

SI = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 3 is considered to indicate high selectivity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing Selectivity

The following diagram illustrates the typical workflow for evaluating the in vitro selectivity of a test compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Test Compound (this compound) Treatment Compound Treatment (Dose-Response) Compound->Treatment CancerCells Cancer Cell Lines (e.g., HepG2, PC-3) Culture Cell Culture & Seeding CancerCells->Culture NormalCells Normal Cell Lines (e.g., Fibroblasts) NormalCells->Culture Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay IC50_Cancer Calculate IC50 (Cancer Cells) Assay->IC50_Cancer IC50_Normal Calculate IC50 (Normal Cells) Assay->IC50_Normal SI Calculate Selectivity Index (SI) IC50_Cancer->SI IC50_Normal->SI

Caption: Workflow for In Vitro Selectivity Assessment.

Apoptosis Signaling Pathway

Many ent-kaurane diterpenoids exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, which is a common mechanism of action for this class of compounds.

G Compound ent-Kaurane Diterpenoid Bax Bax (Pro-apoptotic) Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion inhibits Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway.

Conclusion

While direct experimental evidence for the selectivity of this compound* is currently lacking, the available data on structurally related ent-kaurane diterpenoids suggest that this class of compounds holds promise as selective anticancer agents. The significant selectivity indices observed for some synthetic derivatives highlight the potential for chemical modification to enhance this property.

Future research should focus on a comprehensive in vitro evaluation of this compound* against a panel of cancer and normal cell lines to determine its IC50 values and selectivity index. Further mechanistic studies would also be crucial to elucidate the specific signaling pathways through which it exerts its cytotoxic effects. This guide provides a foundational framework for conducting such an assessment.

References

Independent Verification of the Potential Trypanocidal Properties of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential trypanocidal properties of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid with other structurally related ent-kaurane diterpenes. While direct experimental data on the trypanocidal activity of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is not currently available in the public domain, its isolation from Wedelia trilobata, a plant with reported trypanocidal properties, suggests its potential as a trypanocidal agent.[1][2][3] This document summarizes the existing experimental data for analogous compounds to provide a baseline for future research and to highlight the therapeutic potential of this class of molecules.

Comparative Analysis of ent-Kaurane Diterpenes

The following table summarizes the reported in vitro trypanocidal activity (IC50) against different life stages of Trypanosoma cruzi and the cytotoxicity (CC50) against mammalian cell lines for a selection of ent-kaurane diterpenes. This data serves as a benchmark for evaluating the potential efficacy and selectivity of novel compounds within this class, including ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

CompoundTrypanocidal Activity (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
Epimastigotes Amastigotes Vero Cells
Adenostemmoic acid B (ent-9α,11α-dihydroxy-15-oxo-kaur-16-en-19-oic acid)10.66.1321.8
(16R)-ent-11α-hydroxy-15-oxokauran-19-oic acid15.919.523.3
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid4.860.614.8
Benznidazole (Reference Drug)9.8--

Note: A higher Selectivity Index (SI) indicates a greater specificity for the parasite over mammalian cells, which is a desirable characteristic for a potential drug candidate. The data for the comparator compounds was extracted from a 2024 study by Selener et al.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table. These protocols are essential for the independent verification and replication of the findings.

In Vitro Trypanocidal Activity Assay against T. cruzi Epimastigotes (Alamar Blue Assay)
  • Parasite Culture: Trypanosoma cruzi epimastigotes (e.g., CL Brener strain) are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Assay Preparation: Epimastigotes in the exponential growth phase are harvested, counted, and seeded into 96-well plates at a density of 1 x 10^6 parasites/mL in fresh LIT medium.

  • Compound Incubation: The test compounds, including ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and reference drugs (e.g., benznidazole), are dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the wells at various concentrations. The final DMSO concentration should not exceed 0.5%.

  • Incubation: The plates are incubated for 72 hours at 28°C.

  • Viability Assessment: 10 µL of Alamar Blue reagent is added to each well, and the plates are incubated for another 4-6 hours. The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated from a dose-response curve by non-linear regression analysis.

In Vitro Cytotoxicity Assay against Mammalian Cells (MTT Assay)
  • Cell Culture: Mammalian cells (e.g., Vero cells, a kidney epithelial cell line from an African green monkey) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Preparation: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Incubation: The test compounds are added to the wells at various concentrations, and the plates are incubated for 48 hours.

  • MTT Incubation: The medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and the plates are incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from a dose-response curve.

Visualizing the Experimental Workflow and Potential Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing trypanocidal activity and the proposed signaling pathway affected by ent-kaurane diterpenes in Trypanosoma cruzi.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis parasite_culture T. cruzi Culture (Epimastigotes) assay_prep_tryp Assay Preparation (96-well plates) parasite_culture->assay_prep_tryp cell_culture Mammalian Cell Culture (e.g., Vero cells) assay_prep_cyto Assay Preparation (96-well plates) cell_culture->assay_prep_cyto compound_add_tryp Add ent-kaurane diterpenes assay_prep_tryp->compound_add_tryp compound_add_cyto Add ent-kaurane diterpenes assay_prep_cyto->compound_add_cyto incubation_tryp 72h Incubation compound_add_tryp->incubation_tryp incubation_cyto 48h Incubation compound_add_cyto->incubation_cyto alamar_blue Alamar Blue Assay incubation_tryp->alamar_blue mtt_assay MTT Assay incubation_cyto->mtt_assay ic50 IC50 Determination alamar_blue->ic50 cc50 CC50 Determination mtt_assay->cc50 si_calc Selectivity Index (SI) Calculation (CC50/IC50) ic50->si_calc cc50->si_calc Signaling_Pathway cluster_parasite Trypanosoma cruzi cluster_effects Downstream Effects kaurane ent-Kaurane Diterpene acidocalcisome Acidocalcisome kaurane->acidocalcisome Targets alkalinization Alkalinization acidocalcisome->alkalinization Induces ca_release Ca2+ Release alkalinization->ca_release Triggers osmoregulation Disrupted Osmoregulation alkalinization->osmoregulation apoptosis Apoptosis ca_release->apoptosis Leads to osmoregulation->apoptosis

References

Safety Operating Guide

Navigating the Disposal of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid, ensuring operational integrity and personnel safety in research and development settings.

I. Pre-Disposal and Handling

Prior to beginning any work that will generate waste, it is crucial to have a designated waste collection plan. All personnel handling this compound should be familiar with general laboratory safety protocols and have access to appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, lab coats, and chemical-resistant gloves.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][2] Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.

Key Container and Labeling Requirements:

RequirementSpecificationRationale
Container Material Chemically compatible and in good condition (e.g., the original container).To prevent leaks, reactions, or degradation of the container.
Container Lid Must be securely sealed at all times, except when adding waste.[1]To prevent the release of vapors and to avoid spills.
Labeling Must be clearly marked with the words "Hazardous Waste," the full chemical name, and the accumulation start date.[3]For accurate identification, tracking, and regulatory compliance.
Secondary Containment The primary waste container should be placed within a larger, chemically resistant container.[1][4]To contain any potential leaks or spills from the primary container.
III. Disposal Procedures for Unused or Waste this compound

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[1][4] All waste, including contaminated materials such as pipette tips and weighing boats, should be collected as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste this compound, whether in pure form or in solution, in a designated hazardous waste container.

  • Container Sealing and Labeling: Once waste is added, securely seal the container. Ensure the hazardous waste label is complete and accurate.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from incompatible materials.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

IV. Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

Procedure for Decontaminating Empty Containers:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the compound.[2][4]

  • Collection of Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may also need to be collected depending on institutional policies.

  • Label Defacement: After thorough rinsing and air-drying, completely remove or deface the original chemical label.[1][2]

  • Final Disposal: The clean, de-labeled container can then be disposed of in the appropriate recycling or solid waste stream, in accordance with institutional guidelines.[2]

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and actions.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_empty Empty Container Decontamination start Start: Generate This compound Waste ppe Don Appropriate PPE start->ppe empty_q Is Container Empty? waste_container Select Labeled, Compatible Hazardous Waste Container ppe->waste_container collect_solid Collect Solid Waste & Contaminated Materials waste_container->collect_solid collect_liquid Collect Liquid Waste (Pure or in Solution) waste_container->collect_liquid waste_container_2 Add to Hazardous Waste Container collect_solid->waste_container_2 collect_liquid->waste_container_2 seal Securely Seal Container waste_container_2->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs empty_q->waste_container_2 No triple_rinse Triple Rinse with Appropriate Solvent empty_q->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Clean Container in Regular Trash/Recycling deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid. The following procedures are based on general best practices for handling powdered organic acids in a laboratory setting and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses or GogglesANSI Z87.1 compliant[1]Protects eyes from dust particles and potential splashes.
Face ShieldRecommended for bulk handling or when splashing is likely[1][2]Provides an additional layer of protection for the entire face.
Hand Protection Disposable Nitrile GlovesChemical-resistant[2][3]Prevents skin contact with the chemical. Should be disposed of after use.[1]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended for large quantitiesProvides an extra layer of protection against spills.
Respiratory Protection N95 Respirator or higherBased on risk assessmentRecommended when handling the powder outside of a fume hood to prevent inhalation.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to maintain a safe laboratory environment.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of powdered this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust particles.[1]

  • Work Area: Designate a specific area for handling this compound. Ensure the area is clean and free of clutter.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[2] A spill kit appropriate for chemical spills should also be available.[2]

2. Experimental Protocol:

  • Pre-weighing: Before weighing, ensure all necessary PPE is correctly worn.

  • Weighing: Use a balance inside a chemical fume hood or a ventilated balance enclosure to weigh the powder.

  • Dissolving: If dissolving the compound, add the powder to the solvent slowly. If diluting an acidic solution, always add acid to water.[1]

  • Post-handling: After handling, decontaminate the work area. Wash hands thoroughly after removing gloves.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials (wipes, etc.) that come into contact with this compound should be collected in a designated, sealed waste container.

  • Chemical Waste: Unused compound and waste solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Empty Containers: Empty containers that held the acid should be rinsed with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_use Perform Experimental Procedure handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.